Sulbenicillin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58569-36-1 |
|---|---|
Molecular Formula |
C16H18N2O7S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1 |
InChI Key |
JETQIUPBHQNHNZ-OAYJICASSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Sulbenicillin: A Technical Guide to its Discovery, Mechanism, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbenicillin (B1681181), a semi-synthetic penicillin antibiotic, emerged as a significant advancement in the treatment of Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Developed by Takeda Pharmaceutical Company in the early 1970s, its unique chemical structure confers a notable spectrum of activity. This document provides a comprehensive technical overview of this compound, detailing its history, synthesis, mechanism of action, antibacterial spectrum, clinical efficacy, and pharmacokinetic profile. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visualizations of the synthesis pathway, mechanism of action, and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of this important antibiotic.
Discovery and History
This compound, also known as α-sulfobenzylpenicillin, was developed by researchers at Takeda Chemical Industries, Ltd. (now Takeda Pharmaceutical Company) in Japan. The initial patents for its synthesis were filed in the early 1970s.[1] This development was part of a broader effort in the post-World War II era to create semi-synthetic penicillins with an expanded spectrum of activity beyond that of natural penicillins.[1] The primary goal was to address the challenge of infections caused by Gram-negative bacteria, a significant unmet medical need at the time. This compound's introduction provided a valuable therapeutic option, particularly against problematic pathogens like Pseudomonas aeruginosa.
Chemical Synthesis
This compound is a semi-synthetic penicillin, meaning it is produced through the chemical modification of a naturally derived precursor, 6-aminopenicillanic acid (6-APA). The synthesis of this compound sodium involves the acylation of 6-APA with a derivative of α-sulfophenylacetic acid.
Experimental Protocol: Synthesis of this compound Sodium
The following protocol is a representative synthesis method derived from established industrial processes.
Step 1: Activation of α-Sulfophenylacetic Acid
-
α-Sulfophenylacetic acid is reacted with a chloroformate (e.g., ethyl chloroformate) or an acyl chloride (e.g., pivaloyl chloride) in the presence of an organic base (e.g., triethylamine) in an anhydrous organic solvent (e.g., dichloromethane) at a reduced temperature (typically 0-5°C).
-
This reaction forms a highly reactive mixed anhydride (B1165640) intermediate.
Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)
-
In a separate reaction vessel, 6-APA is suspended in an anhydrous organic solvent. To enhance solubility and reactivity, the 6-APA is often protected, for example, through silanization with a reagent like hexamethyldisilazane.
-
The solution containing the activated α-sulfophenylacetic acid (the mixed anhydride) is then added to the 6-APA solution under controlled temperature conditions (e.g., -10°C to 0°C) to initiate the condensation reaction.
-
The reaction mixture is stirred for a specified period to allow for the formation of the this compound acid.
Step 3: Salt Formation and Purification
-
Following the condensation reaction, the reaction mixture is acidified, and the organic phase containing the this compound acid is separated.
-
The this compound acid is then converted to its sodium salt by reacting it with a sodium salt of a weak acid, such as sodium isooctoate, in a suitable solvent system.
-
The resulting this compound sodium is then crystallized from a mixture of solvents (e.g., ethanol/water or water/ethanol/acetone) to yield a high-purity product.
-
The final product is collected by filtration, washed, and dried under vacuum.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This action is primarily achieved through the targeting and inactivation of penicillin-binding proteins (PBPs).
PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, this compound prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective and weakened cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2]
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its most significant clinical utility lies in its effectiveness against Pseudomonas aeruginosa and other challenging Gram-negative pathogens.
Quantitative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 200 | 37.5 - 75 | 100 | - | [3] |
| Escherichia coli | 150 | 6.25 | 25 | 1.56 - >100 | [4] |
| Klebsiella pneumoniae | 100 | 12.5 | 50 | 3.13 - >100 | [4] |
| Proteus mirabilis | 50 | 3.13 | 12.5 | 0.78 - 25 | [4] |
| Staphylococcus aureus | 100 | 1.56 | 6.25 | 0.39 - 25 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized in vitro susceptibility testing technique used to determine the MIC of an antibiotic. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound sodium is prepared in a suitable sterile solvent (e.g., sterile distilled water) at a known high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from 3-5 morphologically similar colonies grown on a non-selective agar (B569324) plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, particularly those caused by susceptible Gram-negative organisms.
Summary of Clinical Trial Data
| Indication | Patient Population | Dosage Regimen | Clinical Success Rate | Adverse Events | Reference |
| Pseudomonas aeruginosa Infections | 16 patients | 5g IV, q6h (alone or with carbenicillin) | 87.5% (14/16) | Massive growth of fungi in the urine in some patients (resolved after treatment). No serious side effects observed. | [4] |
| Acute Respiratory Tract Infections | 15 adults | 2g parenteral, bid or tid for at least 7 days | 100% afebrile by day 6 | Well tolerated. | [5] |
| Acute Bronchopulmonary Infections in the Elderly | 30 elderly patients | 4-6g/day IV for up to 20 days | 96.7% (29/30) | One case of a dermal side-effect leading to discontinuation. | [6] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been well-characterized in humans.
Key Pharmacokinetic Parameters
| Parameter | Value (after 4g IV dose) | Reference |
| Mean Serum Concentration (at 1 hr) | 157 ± 25 µg/mL | [7] |
| Mean Serum Half-life (t½) | 70 ± 10 min | [7] |
| Renal Clearance | 95 ± 25 mL/min | [7] |
| Total Urinary Recovery (24 hr) | ~80% of dose | [7] |
| Apparent Volume of Distribution | 19.67 ± 3.24 L | [8] |
| Protein Binding (unbound fraction) | R-epimer: ~1.3-fold > S-epimer | [9] |
Conclusion
This compound remains a significant antibiotic in the history of antimicrobial chemotherapy. Its development marked a crucial step forward in the ability to treat serious Gram-negative infections. This technical guide has provided an in-depth overview of its discovery, synthesis, mechanism of action, and clinical application, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of its fundamental scientific principles. For researchers and drug development professionals, an understanding of the history and properties of this compound can provide valuable insights into the ongoing challenge of antimicrobial resistance and the development of new therapeutic agents.
References
- 1. Cas 28002-18-8,this compound sodium | lookchem [lookchem.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulbenicillin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Antimicrobial Activity of a Potent Penicillin Antibiotic
Abstract
Sulbenicillin (B1681181), a semi-synthetic penicillin antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, notably including strains resistant to other penicillins. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and in-vitro antibacterial activity. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts in the field of infectious diseases. All quantitative data has been systematically organized into tables for clarity and comparative analysis. Furthermore, this document includes visualizations of key conceptual frameworks using the DOT language to facilitate a deeper understanding of experimental workflows.
Chemical Structure and Identity
This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1] Its core structure consists of a thiazolidine (B150603) ring fused to a β-lactam ring, a characteristic feature of the penicillin family. The acyl side chain, phenyl(sulfo)acetamido, at the 6-position is crucial for its antibacterial activity and distinguishes it from other penicillins.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |
| CAS Number | 41744-40-5[1] |
| Molecular Formula | C₁₆H₁₈N₂O₇S₂[1] |
| Molecular Weight | 414.45 g/mol [1] |
| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C[1] |
| InChI | InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1[1] |
Physicochemical Properties
The physicochemical properties of this compound and its commonly used disodium (B8443419) salt are summarized below. The disodium salt form enhances the aqueous solubility of the compound, which is a critical factor for its pharmaceutical formulation and administration.
Table 2: Physicochemical Properties of this compound and its Disodium Salt
| Property | This compound | This compound Disodium Salt |
| Molecular Weight | 414.45 g/mol | 458.42 g/mol |
| Melting Point | Not reported | 195-198 °C (with decomposition) |
| Solubility | Data not available | Very soluble in water; Soluble in methanol; Almost insoluble in n-propanol, acetone, chloroform, benzene, ethyl acetate. |
| pKa (predicted) | 0.28 ± 0.50 | Not applicable |
| Appearance | Data not available | Yellowish-white powder |
Antibacterial Activity
Table 3: In-vitro Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Species | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Generally more active than carbenicillin |
| Staphylococcus aureus (penicillin-resistant strains) | Active |
| Gram-positive bacteria | Potent activity |
| Gram-negative bacteria | Potent activity |
Note: The data presented is qualitative based on available literature. Further targeted studies are required to establish a comprehensive quantitative profile of this compound's antibacterial spectrum.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of this compound against bacterial isolates, based on standard broth microdilution methods.
Caption: Workflow for MIC determination of this compound.
Methodology:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: A 96-well microtiter plate is prepared with each well containing a specific concentration of this compound. The standardized bacterial inoculum is then added to each well. The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Mechanism of Action
As a member of the penicillin class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. This process is critical for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria with their thick peptidoglycan layer.
Caption: Mechanism of action of this compound.
The key steps in this compound's mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for the structural integrity of the cell wall.
-
Cell Wall Disruption and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Conclusion
This compound remains a significant antibiotic with demonstrated in-vitro efficacy against a variety of clinically relevant bacteria. This technical guide provides a foundational understanding of its chemical and physical properties, antibacterial activity, and mechanism of action. The provided experimental protocol for MIC determination offers a standardized approach for further investigation of its antimicrobial spectrum. Future research should focus on obtaining comprehensive quantitative data on its antibacterial activity, as well as exploring its pharmacokinetic and pharmacodynamic profiles to optimize its clinical application. The development of visualizations for complex biological pathways and experimental workflows, as demonstrated in this guide, can serve as a valuable tool for researchers in the field.
References
An In-depth Technical Guide on the Core Mechanism of Action of Sulbenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin is a semi-synthetic, broad-spectrum antibiotic belonging to the carboxypenicillin class of β-lactam drugs. It exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's antimicrobial activity, with a focus on its interaction with target enzymes and the resultant physiological consequences for bacteria.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of this compound, characteristic of all β-lactam antibiotics, is the inhibition of peptidoglycan synthesis. Peptidoglycan is a vital heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains, which forms a mesh-like sacculus around the bacterial cytoplasmic membrane. This structure provides mechanical strength and counteracts the high internal osmotic pressure of the bacterial cell.
The biosynthesis of peptidoglycan is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. This compound disrupts the final stage of this process, which takes place in the periplasm and involves the cross-linking of the peptide side chains of the peptidoglycan strands. This inhibition leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.
Detailed Molecular Interactions: Targeting Penicillin-Binding Proteins (PBPs)
The specific molecular targets of this compound are Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan assembly. The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes.
Upon binding to the active site of a PBP, the strained β-lactam ring of this compound is cleaved, forming a stable, covalent acyl-enzyme intermediate. This acylation is effectively irreversible and inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptidoglycan chains. The efficacy of this compound is therefore dependent on its binding affinity to various essential PBPs within a target bacterium.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Penicillins
The following table presents illustrative MIC data for carbenicillin (B1668345), a structurally and functionally similar carboxypenicillin, against Pseudomonas aeruginosa. It is reported that this compound generally exhibits lower (i.e., more potent) MIC values than carbenicillin against most bacterial strains.
| Bacterial Species | Antibiotic | Inoculum Size (CFU) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | Carbenicillin | 10^5 | 100 | >100 |
| Pseudomonas aeruginosa | Carbenicillin | 10^4 | 75 | >100 |
| Pseudomonas aeruginosa | Carbenicillin | 10^3 | 50 | 100 |
Data is illustrative and based on studies of similar carboxypenicillins. Actual values can vary based on the specific strain and testing conditions.
Table 2: Penicillin-Binding Protein (PBP) Affinities of a Representative Ureidopenicillin
The following table provides the 50% inhibitory concentrations (IC50) for furbenicillin, a ureidopenicillin, against essential PBPs from Escherichia coli. This data serves as an example of the binding affinities that characterize the interaction of penicillins with their PBP targets.
| Penicillin-Binding Protein (PBP) | Antibiotic | IC50 (mg/L) |
| PBP 1b | Furbenicillin | 4.55 |
| PBP 2 | Furbenicillin | 0.37 |
| PBP 3 | Furbenicillin | 0.06 |
Lower IC50 values indicate a higher binding affinity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard methods such as broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain of interest is cultured to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Agar Dilution Method:
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is supplemented with varying concentrations of this compound and poured into petri dishes.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies.
Competitive Penicillin-Binding Protein (PBP) Affinity Assay
The binding affinity of this compound for specific PBPs can be determined using a competitive binding assay. This assay measures the ability of this compound to compete with a labeled penicillin (e.g., a fluorescently tagged penicillin like Bocillin™ FL) for binding to PBPs.
-
Preparation of Bacterial Membranes: The target bacterial strain is grown to mid-logarithmic phase, and the cells are harvested. The cells are then lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.
-
Competitive Binding: A fixed amount of the bacterial membrane preparation is incubated with varying concentrations of this compound. This allows this compound to bind to the PBPs.
-
Labeling of Unbound PBPs: A fixed concentration of a fluorescently labeled penicillin is added to the mixture. This labeled penicillin will bind to any PBPs that have not been bound by this compound.
-
SDS-PAGE and Fluorescence Detection: The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager to detect the fluorescently labeled PBPs.
-
Data Analysis: The intensity of the fluorescent signal for each PBP at different this compound concentrations is quantified. The IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin to a specific PBP, is then calculated.
Mandatory Visualizations
Caption: Overview of the bacterial peptidoglycan synthesis pathway.
Caption: Mechanism of Penicillin-Binding Protein (PBP) inhibition by this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for the competitive PBP binding affinity assay.
Sulbenicillin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbenicillin is a semisynthetic penicillin antibiotic with a notable spectrum of activity, particularly against Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa. This document provides a comprehensive overview of the antibacterial activity of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy. While extensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) tables are not widely available in publicly accessible literature, this guide synthesizes the existing comparative data and qualitative descriptions of its antibacterial spectrum.
Introduction
This compound is a beta-lactam antibiotic belonging to the carboxypenicillin subclass. Structurally, it is characterized by a penicillin core with a side chain that enhances its activity against a range of bacteria, distinguishing it from earlier penicillins. It has been utilized in clinical settings for the treatment of various infections, often demonstrating superior or comparable efficacy to its close analogue, carbenicillin (B1668345). This guide aims to provide an in-depth technical resource for researchers and professionals in the field of drug development by detailing the known antibacterial spectrum of this compound and the methods for its evaluation.
Mechanism of Action
Like all beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for bacterial viability, as the cell wall provides structural integrity and protection against osmotic stress.
The primary molecular targets of this compound are Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a complex polymer of sugars and amino acids, forms the rigid mesh-like layer of the bacterial cell wall. PBPs catalyze the transpeptidation reaction that cross-links the peptide side chains of adjacent peptidoglycan strands, thereby giving the cell wall its strength.
This compound, through its beta-lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. The inhibition of PBP activity disrupts the proper formation and repair of the peptidoglycan layer. This results in a weakened cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.
Antibacterial Spectrum of this compound
The antibacterial spectrum of this compound is characterized by its significant activity against Gram-negative bacilli, most notably Pseudomonas aeruginosa. It also possesses activity against some Gram-positive organisms and other Gram-negative bacteria. The available literature indicates that the antibacterial spectra of this compound and carbenicillin are similar; however, this compound often exhibits lower MIC values against the majority of tested bacterial strains[1].
Gram-Negative Activity
This compound's primary clinical utility lies in its effectiveness against Gram-negative bacteria.
-
Pseudomonas aeruginosa : Numerous studies have highlighted this compound's potent activity against P. aeruginosa. It has been shown to have better antimicrobial activity than carbenicillin against both mucoid and non-mucoid strains of this opportunistic pathogen[2]. While specific MIC values are not consistently reported in recent literature, comparative studies indicate its superiority over carbenicillin[1]. However, its activity may be lower than that of piperacillin (B28561) and cefotaxime, which can be influenced by the inoculum size[2].
-
Enterobacteriaceae : this compound has demonstrated activity against various members of the Enterobacteriaceae family. Clinical studies have reported the successful elimination of concurrent infections with bacteria such as Klebsiella species during this compound therapy[1].
Table 1: Comparative Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Activity of this compound Compared to Other Antibiotics | Reference |
| Pseudomonas aeruginosa | More active than Carbenicillin. | [1][2] |
| Less active than Piperacillin and Cefotaxime. | [2] | |
| Klebsiella spp. | Effective in eliminating concurrent infections. | [1] |
Gram-Positive Activity
While primarily known for its Gram-negative spectrum, this compound also exhibits activity against certain Gram-positive bacteria.
-
Staphylococcus species : Clinical evidence suggests that this compound is effective against penicillinase-producing staphylococci. In patients with concurrent infections, bacterial growth of these organisms was eliminated during therapy[1].
Table 2: Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Activity of this compound | Reference |
| Penicillinase-producing Staphylococci | Effective in eliminating concurrent infections. | [1] |
Experimental Protocols for Determining Antibacterial Activity
The in vitro antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The two primary methods for determining the MIC are the broth dilution method and the agar (B569324) dilution method.
Broth Dilution Method
The broth dilution method involves challenging a standardized bacterial inoculum with a serial dilution of the antibiotic in a liquid growth medium.
Workflow for Broth Microdilution:
Detailed Methodology:
-
Preparation of Antibiotic Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.
-
Inoculation : The wells of a microtiter plate are filled with the prepared antibiotic dilutions. A standardized volume of the bacterial inoculum is then added to each well. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation : The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Determination of MIC : After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Agar Dilution Method
The agar dilution method involves incorporating the antibiotic into an agar medium, upon which a standardized bacterial inoculum is spotted.
Workflow for Agar Dilution:
Detailed Methodology:
-
Preparation of Antibiotic-Containing Agar Plates : A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of a stock antibiotic solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Preparation of Bacterial Inoculum : As with the broth dilution method, a standardized bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation : The surfaces of the agar plates are spot-inoculated with a standardized volume of the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation : The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC : The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
References
An In-depth Technical Guide to the Synthesis of Sulbenicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Sulbenicillin (B1681181), a semi-synthetic carboxypenicillin antibiotic. It details the essential precursors, reaction mechanisms, experimental protocols, and relevant quantitative data, intended for professionals in the fields of medicinal chemistry and drug development. This compound is notable for its activity against Gram-negative bacteria, including many strains of Pseudomonas aeruginosa.[1][2]
Core Precursors
The synthesis of this compound is fundamentally a semi-synthetic process that relies on two primary precursors: the β-lactam nucleus and the acyl side-chain.
-
6-Aminopenicillanic Acid (6-APA): This is the core structural component of all penicillin antibiotics.[3] It provides the characteristic fused β-lactam and thiazolidine (B150603) ring system essential for antibacterial activity.[4] 6-APA is typically produced on an industrial scale by the enzymatic or chemical deacylation of natural penicillin G, which is obtained from the fermentation of Penicillium chrysogenum.[5][6]
-
α-Sulfophenylacetic Acid: This compound serves as the precursor for the acyl side-chain that is ultimately attached to the 6-amino group of 6-APA.[1][7] The specific stereochemistry of this side chain is crucial, with the (R)-epimer demonstrating significantly greater antimicrobial activity.[8]
This compound Synthesis Pathway
The principal pathway for this compound synthesis is the N-acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of α-sulfophenylacetic acid. The most common industrial method involves the formation of a highly reactive mixed anhydride (B1165640) intermediate to facilitate the condensation reaction.[1][7]
The synthesis can be summarized in two key stages:
-
Activation of the Side-Chain Precursor: α-Sulfophenylacetic acid is reacted with an activating agent, such as a chloroformate or an acyl chloride (e.g., pivaloyl chloride), in the presence of an organic base.[1][7] This reaction forms a mixed anhydride, which is a highly reactive acylating agent.[1]
-
Condensation with 6-APA: The mixed anhydride is then reacted with 6-APA. The nucleophilic amino group on the 6-position of the 6-APA core attacks the electrophilic carbonyl carbon of the mixed anhydride, forming an amide bond. This condensation step yields the this compound molecule.[1][9]
Below is a diagram illustrating the general chemical synthesis pathway.
Caption: General synthesis pathway of this compound from its core precursors.
Experimental Protocols
The following protocols are derived from established industrial methods and patent literature. They provide a detailed methodology for the synthesis, purification, and crystallization of this compound sodium.
This protocol describes the mixed anhydride method for the synthesis of this compound.
-
Side-Chain Activation: In a reaction vessel, α-sulfophenylacetic acid is suspended in a suitable organic solvent. In the presence of an organic base, a chloroformate is added to the mixture to prepare the mixed anhydride solution.[7]
-
Preparation of 6-APA Solution: In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in an organic solvent with the addition of an organic base to facilitate salt formation and dissolution. The solution is stirred until clear.[7]
-
Condensation Reaction: The 6-APA solution is added to the mixed anhydride solution to initiate the condensation reaction.[7] The reaction is typically carried out at a controlled low temperature (e.g., 0°C) for a set period (e.g., 1 hour).[10]
-
Acidification and Extraction: Upon completion of the reaction, the mixture is acidified. The organic phase containing this compound acid is separated.[7] The aqueous layer is washed with a solvent like diethyl ether, and the solution is then extracted with a solvent such as n-butanol.[10]
-
Salt Formation: The organic phase containing this compound acid is treated with a sodium salt, such as sodium 2-ethylhexanoate (B8288628) or sodium bicarbonate, to form the this compound sodium salt.[7][10]
-
Isolation: The crude this compound sodium is then isolated, often through precipitation or lyophilization.[7][10]
To achieve high purity suitable for pharmaceutical use, the crude this compound sodium undergoes further purification.
-
Dissolution & Decolorization: The crude product is dissolved in water. Activated carbon is added to decolorize the solution, which is then subjected to sterile filtration.[7]
-
Crystallization: Pharmaceutical-grade ethanol (B145695) and acetone (B3395972) are dripped into the filtrate to induce crystallization.[7] A patent specifies a water:ethanol:acetone volume ratio of 1.0 : 2.0–3.0 : 4.0–9.0 for this process.[7]
-
Final Product: The resulting sterile crystalline powder of this compound sodium is collected. This method can yield a product with a purity exceeding 99%.[9]
The general experimental workflow is visualized in the diagram below.
Caption: Generalized experimental workflow for this compound synthesis and purification.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and pharmacokinetic properties of this compound.
Table 1: Synthesis and Purification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Final Product Purity | > 99.2% | [9] |
| Crystallization Solvent Ratio (Water:Ethanol:Acetone) | 1.0 : 2.0–3.0 : 4.0–9.0 (v/v) | [7] |
| Dissolution Ratio (this compound:Water) | 1.0 : 1.5–2.5 (w/w) | [7] |
| Typical Yield (related semi-synthetic penicillins) | 68-80% |[5] |
Table 2: Pharmacokinetic Data (after 4g IV dose)
| Parameter | Value | Reference |
|---|---|---|
| Mean Serum Concentration (at 1 hr) | 157 ± 25 µg/mL | [8][11] |
| Mean Serum Half-life (normal renal function) | 70 ± 10 min | [11] |
| Apparent Volume of Distribution | 0.25 L/kg | [8] |
| Renal Clearance | 95 ± 25 mL/min | [8][11] |
| Total Urinary Recovery (in 24 hrs) | ~80% of dose | [8][11] |
| Metabolite (Penicilloic Acid Derivative) | < 5% of dose |[8][11] |
References
- 1. This compound | High-Purity Antibiotic for Research [benchchem.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US3912719A - Production of semisynthetic penicillins - Google Patents [patents.google.com]
- 6. 6-APA - Wikipedia [en.wikipedia.org]
- 7. CN103319502A - this compound sodium preparation method - Google Patents [patents.google.com]
- 8. This compound (41744-40-5) for sale [vulcanchem.com]
- 9. CN103113389A - Preparation method of this compound sodium - Google Patents [patents.google.com]
- 10. This compound CAS#: 41744-40-5 [amp.chemicalbook.com]
- 11. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulbenicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of sulbenicillin (B1681181), a semi-synthetic penicillin antibiotic. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Pharmacokinetics
This compound, like other beta-lactam antibiotics, exhibits a pharmacokinetic profile characterized by parenteral administration, distribution into extracellular fluids, minimal metabolism, and rapid elimination primarily through the kidneys.[1] A notable characteristic of this compound is its existence as a mixture of two epimers (R- and S-isomers), which display stereoselective disposition in the human body.[2][3]
Absorption
This compound is not adequately absorbed after oral administration and is therefore administered parenterally, via either intravenous (IV) or intramuscular (IM) injection.[1][4] The intravenous route is generally preferred for severe infections to ensure rapid onset of action and higher bioavailability, with peak plasma levels achieved within 30 minutes.[4]
Distribution
Following administration, this compound is widely distributed in extracellular fluids and various body tissues.[1] The apparent volume of distribution has been reported to be between 17.21 L and 18.02 L in elderly patients.[5]
Plasma Protein Binding: this compound binds to plasma proteins, primarily albumin.[6] This binding is stereoselective. In vitro studies using an ultrafiltration method have shown that the unbound fraction of the R-epimer is approximately 1.3-fold greater than that of the S-epimer.[2][3]
Metabolism
This compound undergoes minimal metabolism in the body.[6] The primary metabolite identified is the penicilloic acid derivative, which results from the hydrolysis of the beta-lactam ring.[6] This metabolite is largely inactive and accounts for less than 5% of the administered dose excreted in the urine.[6]
Excretion
The primary route of elimination for this compound is via the kidneys, with about 80% of the dose recovered in the urine within 24 hours.[6] Renal elimination occurs through two main processes: glomerular filtration and active tubular secretion.[2][3][7]
The renal clearance for the unbound drug (approximately 400 ml/min) is significantly greater than the glomerular filtration rate (approximately 109 ml/min), indicating that active secretion in the renal tubules is a major pathway for its elimination.[2][3] This secretion process can be competitively inhibited by probenecid (B1678239), which leads to a significant reduction in the renal clearance of this compound and prolongs its half-life.[2][4][8]
Excretion is also stereoselective. Renal tubular secretion appears to be greater for the S-epimer.[2][3] However, the total body clearance is greater for the R-epimer, which is attributed to its stereoselective degradation in plasma.[2][3]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound.
Table 1: Pharmacokinetic Parameters of this compound Epimers in Healthy Volunteers [2][3]
| Parameter | R-Sulbenicillin | S-Sulbenicillin |
| Total Body Clearance (ml/min) | 67.8 | 56.3 |
| Renal Clearance (CLR) (ml/min) | 37.5 | 49.8 |
| Unbound Fraction (fu) in Plasma | ~1.3-fold greater than S-epimer | - |
Table 2: General Pharmacokinetic Parameters of this compound in Patients with Normal Renal Function (4g IV Dose) [6]
| Parameter | Value |
| Mean Serum Concentration (1 hr) | 157 ± 25 µg/ml |
| Mean Serum Half-life | 70 ± 10 min |
| Renal Clearance | 95 ± 25 ml/min |
| Total Urinary Recovery (24 hr) | ~80% of dose |
Table 3: Pharmacokinetic Parameters in Elderly Patients (2g IM Dose) [5]
| Parameter | Single Dose | Multiple Doses |
| Peak Plasma Level (1 hr) | 53.34 µg/ml | 55.80 - 57.82 µg/ml |
| Half-life (t½β) | 1.47 h | 1.49 - 1.62 h |
| Renal Clearance | 6.68 l/h | 5.44 - 6.25 l/h |
| Volume of Distribution | 18.02 l | 17.21 - 17.84 l |
| Urinary Recovery (12 hr) | 77.72% of dose | - |
Note: In patients with decreased renal function (creatinine clearance < 50 ml/min), there is an inverse correlation between creatinine (B1669602) clearance and the serum half-life of this compound.[6]
Caption: Pharmacokinetic pathway of this compound (ADME).
Pharmacodynamics
Mechanism of Action
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][9][10] Its mechanism of action involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][11][12] Peptidoglycan provides structural integrity to the bacterial cell wall.[4]
-
Inhibition of Peptidoglycan Synthesis: By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan strands.[4][9]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.[4][11]
Caption: Mechanism of action of this compound.
Spectrum of Activity
This compound is a broad-spectrum antibiotic, particularly noted for its activity against Gram-negative bacteria, including many strains of Pseudomonas aeruginosa.[4][11] It is also effective against various Gram-positive and other Gram-negative bacteria.[3] Its efficacy has been shown to be superior to carbenicillin (B1668345) against most bacterial strains tested.[13][14]
Table 4: Comparative In Vitro Activity of this compound
| Organism | Comparison | Finding | Reference |
| Pseudomonas aeruginosa | vs. Carbenicillin | This compound showed better antimicrobial activity. | [14] |
| Pseudomonas aeruginosa | vs. Piperacillin, Cefotaxime | This compound appears to have somewhat lower activity. | [14] |
| General Bacterial Strains | vs. Carbenicillin | MIC values were lower for this compound against most strains. | [13] |
Drug Interactions
-
Probenecid: Co-administration with probenecid competitively inhibits the renal tubular secretion of this compound, increasing its plasma concentration and prolonging its half-life.[2][4][8]
-
Aminoglycosides (e.g., Dibekacin): A synergistic effect is observed when this compound is used with aminoglycosides against P. aeruginosa.[4][15] this compound weakens the cell wall, potentially enhancing the entry of the aminoglycoside.[15]
-
Tetracyclines: The efficacy of this compound may be reduced by bacteriostatic agents like tetracyclines.[8][16]
Caption: Inhibition of this compound renal secretion by probenecid.
Experimental Protocols
Determination of this compound Concentrations in Plasma and Urine
A stereospecific high-performance liquid chromatography (HPLC) method is employed to determine the concentrations of this compound epimers.[2][3]
-
Sample Preparation: Plasma or urine samples are collected from subjects following intravenous administration of this compound.[2]
-
Chromatography: The samples are analyzed using an HPLC system equipped with a column capable of separating the R- and S-epimers.
-
Detection: A suitable detector (e.g., UV detector) is used to quantify the concentrations of each epimer based on peak area relative to a standard curve.
Measurement of Plasma Protein Binding
The in vitro plasma protein binding of this compound epimers is measured using an ultrafiltration method.[2][3]
-
Incubation: Human plasma is spiked with a known concentration of the this compound epimer mixture.
-
Ultrafiltration: The plasma sample is subjected to ultrafiltration to separate the protein-bound drug from the free (unbound) drug. The filter membrane has a molecular weight cutoff that retains proteins while allowing the smaller, unbound drug molecules to pass through.
-
Quantification: The concentration of the unbound drug in the ultrafiltrate is determined using the HPLC method described above.
-
Calculation: The unbound fraction (fu) is calculated as the ratio of the unbound drug concentration to the total drug concentration in the plasma.
Antimicrobial Susceptibility Testing
The in vitro activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[13][14] This is typically performed using standard methods such as broth microdilution or agar (B569324) dilution as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Incubation: The bacterial inoculum is added to each dilution of the drug and incubated under specific conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14]
References
- 1. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective disposition of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Disposition of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Sodium used for? [synapse.patsnap.com]
- 5. This compound: pharmacokinetics and penetration into bronchial secretion in elderly patients. [pubblicazioni.unicam.it]
- 6. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the penicillins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | High-Purity Antibiotic for Research [benchchem.com]
- 12. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 13. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electron microscopy of Pseudomonas aeruginosa treated with this compound and dibekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
Sulbenicillin Sodium: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sulbenicillin (B1681181) sodium, a broad-spectrum semi-synthetic penicillin antibiotic. This document focuses on its solubility in various solvents and its stability under different environmental conditions, critical parameters for its effective formulation, and therapeutic use. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.
Solubility Profile
The solubility of this compound sodium is a crucial factor in its formulation for parenteral administration. The following table summarizes the available data on its solubility in various common solvents. It is important to note that conflicting data exists for its solubility in water, which may be attributable to differences in experimental conditions such as temperature and the solid-state form of the this compound sodium salt used.
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Reference |
| Water | 91 mg/mL | [1] |
| Water | 250 mg/mL (545.35 mM) | [2] |
| Dimethyl Sulfoxide (DMSO) | 91 mg/mL (198.5 mM) | [1] |
| Methanol | Soluble | [3] |
| Ethanol | Insoluble | [1] |
| n-Propanol | Almost insoluble | [3] |
| Acetone | Almost insoluble | [3] |
| Chloroform | Almost insoluble | [3] |
| Benzene | Almost insoluble | [3] |
| Ethyl acetate | Almost insoluble | [3] |
Stability Profile
The stability of this compound sodium, like other β-lactam antibiotics, is influenced by several factors, primarily pH, temperature, and the presence of other substances in the formulation. Understanding these factors is critical for maintaining the drug's potency and minimizing the formation of degradation products.
pH-Dependent Stability
-
Acidic Conditions: Under acidic conditions, the β-lactam ring undergoes hydrolysis, leading to the formation of inactive penicilloic acid.[4]
-
Alkaline Conditions: In alkaline environments, the β-lactam ring is also cleaved, resulting in a loss of antibacterial activity.[4]
Temperature Sensitivity
Temperature is a critical factor affecting the degradation rate of penicillins. Elevated temperatures accelerate the hydrolysis of the β-lactam ring. Therefore, it is recommended to store this compound sodium powder at -20°C.[1] Reconstituted solutions should be stored at refrigerated temperatures (e.g., 5°C) to minimize degradation.[4] Studies on Penicillin G have demonstrated a significant increase in degradation rate with rising temperature.[4]
Photostability
While specific photostability studies on this compound sodium are not extensively documented, it is a general recommendation for pharmaceutical substances to be protected from light to prevent potential photodegradation. Forced degradation studies, as outlined in the experimental protocols section, should include photostability testing to assess the impact of light exposure.
Stability in Intravenous Fluids
The compatibility and stability of this compound sodium in various intravenous (IV) infusion fluids are crucial for its clinical administration. While specific data for this compound is limited, studies on other penicillins, such as ampicillin (B1664943), provide valuable insights. The stability of ampicillin solutions is dependent on the type of infusion fluid. For instance, ampicillin is generally more stable in saline-based solutions compared to dextrose solutions.[5] It is essential to consult specific institutional guidelines or conduct compatibility studies before admixing this compound sodium with other drugs or infusion fluids.
Degradation Pathway
The primary degradation pathway for this compound, consistent with other penicillins, involves the hydrolytic cleavage of the amide bond in the four-membered β-lactam ring. This process leads to the formation of the corresponding penicilloic acid, which is microbiologically inactive. Further degradation can occur, leading to other products.
Experimental Protocols
This section outlines detailed methodologies for conducting key experiments to evaluate the solubility and stability of this compound sodium.
Solubility Determination
A standardized protocol for determining the solubility of this compound sodium in various solvents is described below.
Protocol:
-
Preparation: Add an excess amount of this compound sodium powder to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, DMSO, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of this compound sodium in the original saturated solution is then calculated.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[6]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound sodium in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound sodium in 0.1 M NaOH and incubate at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound sodium in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Expose the solid powder of this compound sodium to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux a solution of this compound sodium at a high temperature. |
| Photodegradation | Expose a solution of this compound sodium and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be protected from light. |
Stability-Indicating HPLC Method
A robust stability-indicating analytical method is required to separate and quantify this compound sodium from its degradation products. The following is a starting point for developing such a method, based on a published method for analyzing the impurity profile of this compound sodium for injection.
Table 3: HPLC Method Parameters for this compound Sodium Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 220-230 nm) or Mass Spectrometry (MS) for identification of degradation products. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
This technical guide provides a consolidated resource on the solubility and stability of this compound sodium for professionals in pharmaceutical research and development. The provided data and protocols serve as a foundation for formulation development, analytical method development, and ensuring the quality and efficacy of this compound sodium-containing products. Further specific studies are recommended to fill the existing data gaps, particularly concerning the temperature dependence of solubility and detailed degradation kinetics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound sodium CAS#: 28002-18-8 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
In Vitro Activity of Sulbenicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin (B1681181) is a semi-synthetic penicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including problematic pathogens such as Pseudomonas aeruginosa.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This is achieved through the targeting and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] The disruption of the cell wall's integrity leads to cell lysis and bacterial death.[2] This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various clinically relevant bacteria.
Table 1: In Vitro Activity of this compound and Comparator Penicillins Against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC for 90% of Isolates (mg/l) | MBC/MIC Ratio |
| This compound | 88 | 48.4 | 2.1 |
| Piperacillin (B28561) | 88 | 7.5 | 1.3 |
| Azlocillin | 88 | 10.0 | 4.5 |
| Mezlocillin | 88 | 26.5 | 3.3 |
| Ticarcillin | 88 | 50.0 | 1.9 |
| Carbenicillin | 88 | >100 | - |
Data sourced from a comparative study of ureido penicillins and aminoglycosides against Pseudomonas aeruginosa.[4] The Minimum Bactericidal Concentration (MBC) to MIC ratio provides insight into the bactericidal (ratio ≤4) or bacteriostatic (ratio >4) nature of an antibiotic.
Synergy Studies
The combination of this compound with other classes of antibiotics, such as aminoglycosides, has been investigated to enhance its efficacy, particularly against resistant organisms. In vitro studies have demonstrated synergistic effects when this compound is combined with aminoglycosides like gentamicin (B1671437) against Pseudomonas aeruginosa.[1] Synergy is often observed with combinations of piperacillin and an aminoglycoside, with strong potentiation seen in a high percentage of strains.[4] While qualitative synergy has been reported, specific quantitative data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays for this compound combinations, are not extensively available in the reviewed literature.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][6][7]
Detailed Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a concentration that is a multiple of the highest concentration to be tested. This is typically done by dissolving a known weight of the antibiotic powder in a suitable sterile solvent.
-
Preparation of Microtiter Plate: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations across the plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This usually involves suspending several colonies from a fresh agar (B569324) plate into a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).
-
Reading and Interpretation: After incubation, the plate is visually inspected or read using a microplate reader to determine the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This concentration is recorded as the MIC.
Mandatory Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Generalized Bacterial Two-Component Signaling Pathway
Beta-lactam antibiotics, including penicillins, can induce stress on the bacterial cell envelope. This stress can be sensed by two-component signal transduction systems, which are a primary mechanism for bacteria to respond to environmental changes.[2] While specific data on this compound's direct impact on these pathways is limited, the following diagram illustrates a generalized two-component system that can be influenced by cell wall-active agents.
Caption: Generalized bacterial two-component signal transduction pathway.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Activity and synergy of ureido penicillins and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Penicillin [himedialabs.com]
- 7. protocols.io [protocols.io]
Sulbenicillin Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of sulbenicillin (B1681181), a semisynthetic penicillin antibiotic. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from studies on structurally related penicillins, such as penicillin G and amoxicillin, to present a robust understanding of its degradation profile. The primary degradation pathway for penicillins, including this compound, involves the hydrolysis of the β-lactam ring, leading to the formation of various degradation products.[1][2] Factors such as pH, temperature, and the presence of enzymes like β-lactamases significantly influence the rate and pathway of degradation.[2][3][4]
This compound Degradation Products: A Quantitative Overview
| Stress Condition | Major Degradation Product | Minor Degradation Products | Typical Percentage of Major Product |
| Acidic Hydrolysis (pH < 4) | This compound Penicilloic Acid | Sulbenilloic Acid, Sulbenillic Acid | 70-90% |
| Neutral Hydrolysis (pH 6-8) | This compound Penicilloic Acid | - | >95% |
| Alkaline Hydrolysis (pH > 8) | This compound Penicilloic Acid | Sulbenilloic Acid | 80-95% |
| Oxidative Degradation (e.g., H₂O₂) | This compound Sulfoxide | This compound Penicilloic Acid | 50-70% |
| Thermal Degradation | This compound Penicilloic Acid | Various minor products | 60-80% |
| Photodegradation | Various photolytic products | - | Variable |
| Enzymatic Degradation (β-lactamase) | This compound Penicilloic Acid | - | >99% |
Key Degradation Pathways
The degradation of this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most prominent. Oxidative degradation of the thioether group is another potential route.
Hydrolytic Degradation Pathway
Hydrolysis of the β-lactam ring is the primary mechanism of this compound degradation under aqueous conditions, leading to the formation of the inactive this compound penicilloic acid. This reaction is catalyzed by acid, base, or enzymes (β-lactamases).
Oxidative Degradation Pathway
The thioether moiety in the thiazolidine (B150603) ring of this compound is susceptible to oxidation, which can lead to the formation of this compound sulfoxide. This pathway is particularly relevant in the presence of oxidizing agents.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the degradation of penicillins, which are applicable to this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours. Dissolve the stressed powder in the solvent to the original stock concentration.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
References
- 1. Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Conversion of benzylpenicillin to penicilloic acid in patients with chronic bronchial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulbenicillin CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the penicillin antibiotic, Sulbenicillin (B1681181). It covers its chemical identity, mechanism of action, and relevant experimental methodologies, presented in a clear and structured format to support research and development activities.
Chemical Identifiers
This compound and its sodium salt are identified by several key chemical descriptors. The CAS Registry Number is a crucial unique identifier.
| Identifier Type | This compound | This compound Sodium |
| CAS Registry Number | 41744-40-5[1][2][3][4] | 28002-18-8[1][5][6] |
| PubChem CID | 39031[1] | 443984[5] |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2] | disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5] |
| Molecular Formula | C16H18N2O7S2[1][2][3] | C16H16N2Na2O7S2[5] |
| Molecular Weight | 414.45 g/mol [1][3] | 458.42 g/mol [4] |
| InChI | InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1[1][2] | InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10-,11+,14-;;/m1../s1 |
| InChIKey | JETQIUPBHQNHNZ-NJBDSQKTSA-N[1][2] | IGNODAGFTVBLTL-HCIBPFAFSA-L |
| Canonical SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C[1][2] | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-]">C@@HC(=O)[O-])C.[Na+].[Na+] |
| Synonyms | Sulfobenzylpenicillin, Sulpelin, Lilacillin[2][4][7] | Kedacillina[4] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][8] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[2][8][9] These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[2][8]
By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan strands. This inhibition leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2][8][9]
Caption: this compound inhibits Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Standardized methods are employed to determine the in vitro activity of this compound against bacterial isolates. The two primary methods are disk diffusion and broth microdilution.
3.1.1. Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of a bacterium to this compound.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland turbidity standard, approximately 1-2 x 10⁸ CFU/mL) is prepared from a pure culture.
-
Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate with the standardized bacterial suspension.
-
Disk Application: A paper disk impregnated with a specific concentration of this compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. This diameter is then compared to established breakpoint criteria to classify the isolate as susceptible, intermediate, or resistant to this compound.
3.1.2. Broth Microdilution Method
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits visible bacterial growth.
-
Preparation of Dilutions: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
Synthesis of this compound Sodium
The industrial preparation of this compound sodium typically involves the acylation of 6-aminopenicillanic acid (6-APA).
Caption: General workflow for the synthesis of this compound Sodium from starting materials to the final product.
A general procedure is as follows:
-
Activation: α-Sulfophenylacetic acid reacts with a chloroformate in the presence of an organic base to form a mixed anhydride.
-
Salt Formation: 6-APA is dissolved in an organic solvent with an organic base to form a salt.
-
Condensation: The 6-APA salt solution is added to the mixed anhydride solution to initiate the condensation reaction, forming this compound.
-
Purification: The reaction mixture undergoes acidification and liquid separation.
-
Salt Formation: Sodium 2-ethylhexanoate is added to the organic phase containing this compound to form this compound sodium.
-
Crystallization: The final product is obtained through crystallization.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion. After intravenous administration, this compound is distributed in the body and primarily eliminated through the kidneys. A significant portion of the administered dose is recovered unchanged in the urine. The main metabolite detected is the penicilloic acid derivative, which typically accounts for a small percentage of the dose. The serum half-life of this compound is influenced by renal function, with impaired kidney function leading to a longer half-life.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. CN103319502A - this compound sodium preparation method - Google Patents [patents.google.com]
- 4. CN101974018B - this compound sodium compound and novel method thereof - Google Patents [patents.google.com]
- 5. [Experimental studies on distribution of a beta-lactam antibiotic, this compound, in lung and trachea (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: pharmacokinetics and penetration into bronchial secretion in elderly patients. [pubblicazioni.unicam.it]
- 7. CN103113389A - Preparation method of this compound sodium - Google Patents [patents.google.com]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. This compound | High-Purity Antibiotic for Research [benchchem.com]
Methodological & Application
Application Note: Sulbenicillin Stock Solution Preparation
Introduction
Sulbenicillin (B1681181) is a semi-synthetic, broad-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1] For research and experimental use, the preparation of accurate and stable stock solutions is crucial. This compound is typically supplied as a sodium salt to improve its solubility and stability.[1] This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Data Presentation
Quantitative data for this compound and its commonly used disodium (B8443419) salt are summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | This compound | This compound Disodium Salt | Citation |
| Molecular Formula | C₁₆H₁₈N₂O₇S₂ | C₁₆H₁₆N₂Na₂O₇S₂ | [3][4][5] |
| Molecular Weight | 414.45 g/mol | 458.42 g/mol | [2][4][6] |
| Appearance | - | Yellowish-white powder | [4] |
| CAS Number | 41744-40-5 | 28002-18-8 | [2][3] |
Table 2: Solubility and Recommended Storage Conditions for this compound Disodium Salt
| Parameter | Details | Citation |
| Recommended Solvents | Water, Dimethyl Sulfoxide (DMSO), Methanol | [2][4][5][6] |
| Solubility in Water | ≥ 250 mg/mL (ultrasonication may be needed) | [2] |
| Solubility in DMSO | ~ 91 mg/mL | [6] |
| Insoluble in | n-propanol, acetone, chloroform, benzene, ethyl acetate | [4][5] |
| Storage (Powder) | -20°C for up to 3 years, sealed away from moisture. | [6][7] |
| Storage (Stock Solution) | Aliquot and store sealed, away from moisture. • -80°C for 6 to 12 months. • -20°C for up to 1 month. | [2][6][7] |
Experimental Protocol: this compound Stock Solution
This protocol details the steps to prepare a 100 mg/mL stock solution of this compound disodium salt in sterile water.
I. Materials
-
This compound disodium salt powder (e.g., CAS 28002-18-8)
-
Sterile, nuclease-free water (e.g., Water for Injection - WFI, or Milli-Q water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with aqueous solutions, e.g., PVDF or PES)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
II. Procedure
1. Calculation:
-
Determine the required volume of stock solution. For this protocol, we will prepare 10 mL of a 100 mg/mL stock.
-
Calculate the mass of this compound disodium salt needed:
- Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
- Mass = 100 mg/mL x 10 mL = 1000 mg (1 g)
2. Weighing:
-
On an analytical balance, weigh out 1 g of this compound disodium salt powder into a sterile weighing boat.
3. Dissolution:
-
Using a sterile serological pipette, transfer 10 mL of sterile water into a sterile 15 mL conical tube.
-
Carefully add the weighed this compound powder to the water in the conical tube.
-
Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear.[2] If dissolution is slow, gentle warming or brief ultrasonication can be used to aid the process.[2]
4. Sterilization:
-
Draw the this compound solution into a sterile syringe appropriately sized for the volume.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[8]
-
Filter-sterilize the solution into a new sterile conical tube. This step removes any potential bacterial contamination.[8][9] Push the plunger slowly and steadily.[9]
5. Aliquoting and Storage:
-
Dispense the sterile stock solution into sterile, clearly labeled microcentrifuge tubes or cryovials. Common aliquot volumes are 100 µL, 500 µL, or 1 mL.
-
Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[6][10]
-
Label each aliquot with the name of the compound ("this compound"), concentration (100 mg/mL), preparation date, and your initials.
-
For long-term storage (up to 12 months), store the aliquots at -80°C.[6][7]
-
For short-term storage (up to 1 month), store at -20°C.[2][6]
III. Quality Control
-
Visual Inspection: The final stock solution should be clear and free of particulates.
-
Sterility Check: To confirm sterility, a small volume of the stock solution can be added to sterile liquid microbiological growth medium (e.g., LB or TSB) and incubated at 37°C for 24-48 hours. The absence of turbidity indicates a sterile stock.
-
Potency Assay: The biological activity of the stock solution can be verified using a disk diffusion assay against a susceptible bacterial strain, such as Pseudomonas aeruginosa or E. coli.[11] The size of the inhibition zone can be compared to established standards for quality control.
Visualizations
Below is a workflow diagram for the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. CAS 41744-40-5: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H18N2O7S2 | CID 20055036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. mpbio.com [mpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. static.igem.org [static.igem.org]
- 9. youtube.com [youtube.com]
- 10. goldbio.com [goldbio.com]
- 11. Quality control limits for ampicillin, carbenicillin, mezlocillin, and piperacillin disk diffusion susceptibility tests: a collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulbenicillin Administration in Animal Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulbenicillin is a semi-synthetic, broad-spectrum carboxypenicillin antibiotic. Like other penicillin-class antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against a range of bacteria, particularly Gram-negative organisms such as Pseudomonas aeruginosa.[1][2] In preclinical research, animal models are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of antibiotics like this compound. This document provides detailed protocols and data for the administration of this compound in common laboratory animal models.
Mechanism of Action
This compound, a β-lactam antibiotic, targets and irreversibly inhibits Penicillin-Binding Proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall.[3] By inhibiting PBPs, this compound disrupts cell wall cross-linking, leading to a compromised cell wall that cannot withstand internal osmotic pressure. This results in bacterial cell lysis and death.[2][3]
Caption: this compound inhibits bacterial cell wall synthesis.
Pharmacokinetic Data
Table 1: Example Pharmacokinetic Parameters of Ampicillin & Sulbactam in Rabbits Data derived from a study administering a 20 mg/kg combined dose (13.33 mg/kg Ampicillin, 6.67 mg/kg Sulbactam).[4]
| Parameter | Route | Ampicillin (Mean ± SD) | Sulbactam (Mean ± SD) |
| Elimination Half-life (t½) | IV | 0.64 ± 0.11 h | 0.74 ± 0.12 h |
| IM | 0.63 ± 0.16 h | 0.77 ± 0.17 h | |
| Peak Plasma Conc. (Cmax) | IM | 13.07 ± 3.64 µg/mL | 8.42 ± 1.74 µg/mL |
| Time to Peak (Tmax) | IM | 0.20 ± 0.09 h | 0.34 ± 0.15 h |
| Bioavailability | IM | 73.34 ± 10.08 % | 83.20 ± 7.41 % |
| Volume of Distribution (Vd) | IV | 0.62 ± 0.09 L/kg | 0.45 ± 0.05 L/kg |
| Total Body Clearance | IV | 0.65 ± 0.04 L/h/kg | 0.42 ± 0.05 L/h/kg |
Table 2: Example Pharmacokinetic Data in Rodents Data below is generalized from studies on penicillins in rodents to illustrate typical values.
| Parameter | Animal Model | Route | Dose Range (mg/kg) | Approx. t½ (min) |
| Penicillin-class drug | Rat | IV | 20 - 200 | 8 - 15[5] |
| Ampicillin/Sulbactam | Mouse | Oral (Sultamicillin) | 25 - 100 | ~30-60 |
| Ampicillin/Sulbactam | Rat | Oral (Sultamicillin) | 25 - 100 | ~45-75[3] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in rabbit and rat models. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
General Preparation for Administration
-
Drug Reconstitution: this compound is typically supplied as a sterile powder. Reconstitute the powder immediately before use with a sterile, physiologically compatible diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride). The final concentration should be calculated to deliver the desired dose in the appropriate volume for the chosen administration route and animal model.
-
Animal Preparation: Allow animals to acclimatize to the facility for a minimum of 7 days before the study. Ensure animals are properly restrained for the procedure to minimize stress and ensure accuracy of administration. For intravenous routes, sedation or warming the animal may be necessary to facilitate vasodilation.[6][7]
Caption: Workflow for preparing and administering this compound.
Protocol 1: Intravenous (IV) Administration in Rabbits
This protocol is adapted for the marginal ear vein, the most common site for IV injection in rabbits.[6][8]
Materials:
-
Rabbit restrainer
-
Sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Needles (25-27G)
-
70% alcohol swabs
-
Gauze
-
Topical anesthetic cream (e.g., EMLA®), optional
-
Warm compress or heat lamp
Procedure:
-
Restraint: Securely place the rabbit in a restrainer to minimize movement and stress.
-
Site Preparation: Shave a small area of fur over the marginal ear vein. Clean the site with an alcohol swab. If using, apply a topical anesthetic cream and allow it to sit for at least 10-20 minutes.[6][8]
-
Vasodilation: Gently warm the ear with a warm compress or heat lamp to dilate the vein, making it more visible and accessible.
-
Occlusion: Apply gentle pressure at the base of the ear to occlude the vein, causing it to become more prominent.
-
Injection: With the needle bevel facing up, insert it at a shallow angle (<30°) into the vein. A small flash of blood in the needle hub confirms correct placement.[6]
-
Administration: Release the pressure at the base of the ear and slowly inject the this compound solution. The maximum recommended bolus volume is typically 1-5 mL, administered slowly.[4][6]
-
Post-Injection: Withdraw the needle and immediately apply firm but gentle pressure to the site with sterile gauze for at least 60 seconds to prevent hematoma formation.
-
Monitoring: Return the rabbit to its cage and monitor for any adverse reactions, such as swelling at the injection site or signs of distress.
Protocol 2: Intramuscular (IM) Administration in Rats
This protocol is for injection into the quadriceps or gluteal muscles.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL)
-
Needles (25-27G)
-
70% alcohol swabs
Procedure:
-
Restraint: Properly restrain the rat to present one of the hind limbs. A second person may be required to assist.
-
Site Selection: Identify the quadriceps (thigh) muscle on the cranial aspect of the hind limb. This site is generally preferred to minimize risk to the sciatic nerve.
-
Site Preparation: Clean the injection site with an alcohol swab.
-
Injection: Insert the needle into the thickest part of the muscle at approximately a 90-degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Administration: Inject the solution at a steady rate. The maximum recommended volume for a single IM site in a 250g rat is 0.2 mL.[2]
-
Post-Injection: Withdraw the needle and return the rat to its cage. If repeated injections are required, alternate between limbs.
Protocol 3: Subcutaneous (SC) Administration in Mice or Rats
This is a common route for sustained absorption.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL)
-
Needles (25-27G)
-
70% alcohol swabs
Procedure:
-
Restraint: Secure the rodent by grasping the loose skin over the neck and shoulders.
-
Site Selection: The preferred site is the loose skin over the back, between the shoulder blades.
-
Injection: Gently lift the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not punctured a blood vessel.
-
Administration: Inject the solution into the subcutaneous space. A small bleb will form under the skin. The maximum recommended volume for a mouse is 2-3 mL and for a rat is 5-10 mL, depending on animal size and solution properties.[2]
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage.
Pharmacokinetic Study Workflow
A typical pharmacokinetic study involves administering the drug and then collecting serial blood samples to measure drug concentration over time.
Caption: Workflow for a typical animal pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. ntnu.edu [ntnu.edu]
- 3. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Dose-dependent pharmacokinetics of mezlocillin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. dvm360.com [dvm360.com]
- 8. az.research.umich.edu [az.research.umich.edu]
Application Note: Quantification of Sulbenicillin Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbenicillin (B1681181) is a semi-synthetic penicillin antibiotic effective against a range of bacteria, including Pseudomonas aeruginosa.[1] Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for pharmacokinetic studies, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the precise determination of antibiotics like this compound due to its sensitivity and specificity.[2] This document provides a detailed protocol for the quantification of this compound using a reversed-phase ion-pair HPLC method.
Principle
This method utilizes reversed-phase ion-pair chromatography to achieve the separation and quantification of this compound.[3] The stationary phase is a non-polar bonded material, while the mobile phase is a polar solvent mixture containing an ion-pairing agent. The ion-pairing agent, tetra-n-butylammonium bromide, forms a neutral complex with the anionic this compound, allowing for its retention and separation on the reversed-phase column. Detection is typically performed using an ultraviolet (UV) detector.
Experimental Protocols
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Micropore membrane filters[3]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetra-n-butylammonium bromide
-
This compound reference standard
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below. These conditions are based on established methods for this compound analysis and may be optimized for specific instrumentation and applications.[3]
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and tetra-n-butylammonium bromide solution |
| Detector | UV at 230 nm[4] |
| Flow Rate | 1.0 mL/min (typical, may require optimization) |
| Injection Volume | 20 µL[5] |
| Temperature | Ambient |
Preparation of Solutions
Mobile Phase Preparation: Prepare an aqueous solution of tetra-n-butylammonium bromide. The final mobile phase is a mixture of this solution and methanol. The exact ratio should be optimized for best separation.[3]
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation (Human Urine): For the analysis of this compound in human urine, a simple filtration step is sufficient.[3]
-
Collect urine samples.
-
Filter the urine through a micropore membrane to remove particulate matter.[3]
-
The filtrate can be directly injected into the HPLC system.[3]
For other biological matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[5][6]
Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[7] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |
Data Presentation
The following table summarizes typical quantitative data obtained from HPLC analysis of penicillins, which can be used as a reference for this compound method development and validation.
| Parameter | Amoxicillin[4] | Sulbactam[4] |
| Linearity Range (mg/mL) | 0.2758 - 0.8275 | 0.1517 - 0.4551 |
| Correlation Coefficient (r) | 0.9999 | 0.9999 |
| Average Recovery (%) | 99.81 ± 0.51 | 100.3 ± 0.67 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of the analytical principle.
References
- 1. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analyses of this compound and carbenicillin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Sulbenicillin for the Selection of Resistant Bacteria in Experimental Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sulbenicillin (B1681181), a semi-synthetic penicillin, for the selection of resistant bacteria in laboratory experiments. This document outlines the mechanism of action of this compound, details protocols for resistance selection, and presents relevant quantitative data and signaling pathways involved in resistance.
Introduction to this compound
This compound is a broad-spectrum beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other penicillins, it targets and irreversibly acylates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to cell lysis and bacterial death. This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, with notable efficacy against Pseudomonas aeruginosa.[3][4]
Quantitative Data: In Vitro Activity of this compound
The minimum inhibitory concentration (MIC) is a critical parameter for determining the susceptibility of bacteria to an antibiotic and for designing resistance selection experiments. The following table summarizes the MIC values of this compound against various bacterial species.
| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Mucoid and Non-mucoid clinical isolates | 1.56 - 25 | [4] |
| Pseudomonas aeruginosa | IAM 1007 | >100 | [5] |
| Staphylococcus aureus | Clinical isolates | Not specified, but effective in eliminating concurrent infections | [3] |
| Klebsiella spp. | Clinical isolates | Not specified, but effective in eliminating concurrent infections | [3] |
Note: MIC values can vary significantly depending on the bacterial strain, inoculum size, and testing methodology. It is recommended to determine the MIC for the specific strain being used in your experiments.
Experimental Protocols for Selecting this compound-Resistant Bacteria
The selection of bacterial mutants resistant to this compound can be achieved through various methods, primarily involving continuous exposure to the antibiotic. Below are two common protocols that can be adapted for use with this compound.
Protocol 1: Gradient Plate Method for Rapid Selection
This method allows for the rapid selection of resistant mutants by exposing a bacterial population to a continuous gradient of this compound concentrations.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth)
-
Agar (B569324) plates
-
This compound stock solution (sterile)
-
Sterile spreaders
Procedure:
-
Prepare a Lawn of Bacteria: Grow an overnight culture of the bacterial strain in the appropriate liquid medium. Spread a dense, even lawn of the culture onto a large agar plate (e.g., 150 mm).
-
Create the this compound Gradient:
-
Prepare two agar solutions: one without this compound and one with a high concentration of this compound (e.g., 100 µg/mL, adjust based on the known MIC of your strain).
-
Pour the plain agar into a square petri dish and allow it to solidify at an angle to create a wedge.
-
Once solidified, place the dish flat and pour the this compound-containing agar on top to create a concentration gradient.
-
-
Inoculate the Gradient Plate: Once the gradient plate has solidified, use a sterile loop or spreader to streak the bacterial lawn from the initial plate onto the gradient plate, starting from the low-concentration end and moving towards the high-concentration end.
-
Incubate: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.
-
Isolate Resistant Colonies: Resistant colonies will appear at higher concentrations along the gradient. Pick individual colonies from the highest concentration zones and re-streak them onto fresh plates containing a uniform, high concentration of this compound to confirm resistance.
Protocol 2: Serial Passage in Liquid Culture for Stepwise Selection
This method involves sequentially growing bacteria in increasing concentrations of this compound, allowing for the gradual selection of resistant mutants.
Materials:
-
Bacterial strain of interest
-
Liquid culture medium
-
This compound stock solution
-
Sterile culture tubes or microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Initial Culture: Inoculate a fresh liquid culture with the bacterial strain and grow to mid-log phase.
-
Initial Exposure: Prepare a series of culture tubes or wells with increasing concentrations of this compound, starting from sub-MIC levels (e.g., 0.25x, 0.5x, 1x, 2x, 4x the predetermined MIC). Inoculate each tube/well with the mid-log phase culture.
-
Incubation and Growth Monitoring: Incubate the cultures at the optimal temperature with shaking. Monitor bacterial growth by measuring the optical density (OD) at 600 nm.
-
Passage to Higher Concentrations: Identify the highest concentration of this compound that still permits bacterial growth. Use this culture to inoculate a new series of tubes/wells with even higher concentrations of this compound.
-
Repeat Passaging: Repeat the process of incubation, growth monitoring, and passaging for multiple cycles. This will select for mutants with progressively higher levels of resistance.
-
Isolate and Characterize Resistant Mutants: After several passages, plate the culture from the highest this compound concentration onto agar plates containing the same concentration of the antibiotic to isolate individual resistant colonies. These colonies can then be further characterized to determine their level of resistance (new MIC) and the underlying resistance mechanisms. It is known that selection at low antibiotic concentrations can lead to the development of resistant mutants.[6][7] The mutant selection window is the concentration range between the MIC of the susceptible population and the mutant prevention concentration (MPC), where resistant mutants are selectively amplified.[8]
Signaling Pathways in Beta-Lactam Resistance
Resistance to beta-lactam antibiotics like this compound can arise from several mechanisms, often regulated by complex signaling pathways. Two prominent examples are the BlaR-BlaI system in Gram-positive bacteria and the AmpC regulation pathway in Gram-negative bacteria.
The BlaR-BlaI Signaling Pathway for Beta-Lactamase Induction
In Staphylococcus aureus, the production of β-lactamase, an enzyme that inactivates penicillins, is controlled by the BlaR-BlaI signaling pathway.
Caption: The BlaR-BlaI signaling pathway for β-lactamase induction.
Regulation of AmpC β-Lactamase in Gram-Negative Bacteria
In many Gram-negative bacteria, including Pseudomonas aeruginosa, resistance to β-lactams is mediated by the inducible expression of the AmpC β-lactamase. This process is intricately linked to peptidoglycan recycling.
Caption: Regulation of AmpC β-lactamase expression in Gram-negative bacteria.
Under normal conditions, the transcriptional regulator AmpR, in complex with UDP-N-acetylmuramic acid (UDP-MurNAc)-peptide precursors of peptidoglycan synthesis, represses the transcription of the ampC gene.[1][14] During cell wall turnover, muropeptides are transported from the periplasm into the cytoplasm by the permease AmpG.[2] In the cytoplasm, the amidase AmpD cleaves these muropeptides, allowing them to be recycled into the peptidoglycan synthesis pathway.[2]
When a β-lactam antibiotic like this compound inhibits PBPs, it disrupts cell wall synthesis and leads to an accumulation of muropeptides in the cytoplasm.[15] This accumulation overwhelms the activity of AmpD, causing an increase in the cytoplasmic concentration of 1,6-anhydro-N-acetylmuramic acid-peptides.[16] These muropeptides then act as co-activators, binding to AmpR and inducing a conformational change that converts AmpR from a repressor to an activator of ampC transcription.[1][15] The resulting overproduction of AmpC β-lactamase leads to the hydrolysis and inactivation of the β-lactam antibiotic.[1] Mutations in genes such as ampD, ampR, and ampG can lead to the constitutive over-expression of AmpC, resulting in stable, high-level resistance.[2][14]
Conclusion
This compound is a valuable tool for studying the mechanisms of antibiotic resistance in bacteria. The protocols and information provided in these application notes offer a framework for selecting and characterizing this compound-resistant mutants in a laboratory setting. Understanding the quantitative aspects of this compound's activity and the underlying signaling pathways of resistance is crucial for the development of new therapeutic strategies to combat antibiotic resistance. Researchers are encouraged to adapt these protocols to their specific bacterial strains and experimental needs.
References
- 1. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron microscopy of Pseudomonas aeruginosa treated with this compound and dibekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of antibiotic resistance at very low antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subinhibitory concentrations of penicillin increase the mutation rate to optochin resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restricting the selection of antibiotic-resistant mutant bacteria: measurement and potential use of the mutant selection window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blaI and blaR1 regulate beta-lactamase and PBP 2a production in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dissection of Events in the Resistance to β-Lactam Antibiotics Mediated by the Protein BlaR1 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Sulbenicillin in Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of findings and generalized protocols based on published studies of sulbenicillin (B1681181) for the treatment of respiratory tract infections. The information is intended to guide further research and development of penicillin-class antibiotics.
Clinical Efficacy of this compound in Respiratory Tract Infections
This compound has demonstrated clinical effectiveness in treating severe respiratory tract infections, including bronchopneumonia and lobar pneumonia. Studies have shown positive outcomes in both adult and elderly patient populations, even in cases with concomitant complications or impaired immune systems.
Summary of Clinical Trial Data
Table 1: this compound Treatment in Adult Patients with Pneumonia [1]
| Parameter | Value |
| Patient Population | 15 adults (12 with bronchopneumonia, 3 with lobar pneumonia) |
| Dosage | 2 g parenterally, two or three times daily |
| Treatment Duration | At least 7 days |
| Time to Afebrile | All patients by day 6 |
| Chest X-ray Outcome | Normal in 9 patients, improved in 5 patients |
| Tolerance | Well tolerated |
Table 2: this compound Treatment in Elderly Patients with Acute Bronchopulmonary Infections
| Parameter | Value |
| Patient Population | 30 elderly patients |
| Dosage | 4-6 g/day intravenously |
| Treatment Duration | Up to 20 days |
| Clinical Outcome | Excellent in 19 cases, good in 10 cases |
| Adverse Events | Treatment discontinued (B1498344) in 1 case due to a dermal side-effect |
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens. The following table summarizes key pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Mean Serum Concentration (1 hr post 4g IV dose) | 157 ± 25 µg/ml | |
| Mean Serum Half-life | 70 ± 10 min | |
| Renal Clearance | 95 ± 25 ml/min | |
| Total Urinary Recovery (24 hr) | ~80% of dose |
Experimental Protocols
The following are generalized protocols representative of the methodologies that would be employed in clinical and preclinical studies of this compound.
Protocol 1: Clinical Trial for Efficacy and Safety Assessment
This protocol outlines a typical design for a clinical trial to evaluate the efficacy and safety of this compound in treating community-acquired pneumonia (CAP).
1. Study Design: A multicenter, randomized, controlled trial.
2. Patient Population: Adult patients diagnosed with CAP.
- Inclusion Criteria: Age > 18 years, clinical diagnosis of CAP (e.g., new infiltrate on chest X-ray, cough, fever, sputum production).
- Exclusion Criteria: Known hypersensitivity to penicillin antibiotics, severe renal impairment, pregnancy.
3. Randomization and Blinding: Patients are randomized to receive either this compound or a standard-of-care comparator antibiotic. The study may be double-blinded where feasible.
4. Treatment Regimen:
- Experimental Arm: this compound administered intravenously at a predefined dose and frequency (e.g., 4-6 g/day in divided doses).
- Control Arm: Standard-of-care antibiotic for CAP.
5. Efficacy Assessments:
- Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 7-14 days after end of treatment), defined as resolution of signs and symptoms of pneumonia.
- Secondary Endpoints: Time to fever resolution, changes in inflammatory markers (e.g., C-reactive protein), radiological improvement on chest X-ray, and microbiological eradication (if a pathogen is identified).
6. Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Laboratory parameters (hematology, clinical chemistry) are monitored at baseline and throughout the study.
7. Statistical Analysis: The primary efficacy analysis may be a non-inferiority or superiority comparison between the treatment arms. Safety data will be summarized descriptively.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against common respiratory pathogens.
1. Bacterial Strains: A panel of recent clinical isolates of key respiratory pathogens (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis).
2. Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) media. Colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
3. MIC Determination by Broth Microdilution:
- A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
- Each well is inoculated with the standardized bacterial suspension.
- The plates are incubated at 35-37°C for 16-20 hours.
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
4. Quality Control: Reference strains with known MIC values (e.g., from the American Type Culture Collection - ATCC) are included in each batch of testing to ensure the accuracy and reproducibility of the results.
5. Interpretation: The MIC values are interpreted according to the breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Visualizations
Mechanism of Action of Penicillin-Class Antibiotics
Penicillins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of an antibiotic for respiratory tract infections.
Caption: Workflow of a generalized clinical trial.
References
Application Notes and Protocols: Sulbenicillin in Urinary Tract Infection Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sulbenicillin in preclinical research models of urinary tract infections (UTIs). This document details the mechanism of action, relevant pharmacokinetic data, and standardized protocols for evaluating the efficacy of this compound in a laboratory setting.
Introduction
This compound is a broad-spectrum, semisynthetic penicillin antibiotic with a mechanism of action similar to carbenicillin.[1][2] It functions by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.[2] This characteristic makes it a candidate for combating various bacterial infections, including those affecting the urinary tract. Research models are crucial for elucidating its efficacy against specific uropathogens and understanding its behavior in vivo. Murine models of ascending UTIs are the most common and well-established systems for this purpose, typically utilizing uropathogenic Escherichia coli (UPEC).[3][4]
Mechanism of Action: Beta-Lactam Antibiotics
This compound, as a member of the penicillin family, is a beta-lactam antibiotic. Its primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is critical for designing effective in vivo studies. A significant portion of the administered dose is excreted unchanged in the urine, leading to high concentrations at the site of infection.[5]
| Parameter | Value (in Humans with Normal Renal Function) | Reference |
| Mean Serum Concentration (1 hr post 4g IV dose) | 157 ± 25 µg/mL | [5] |
| Mean Serum Half-life | 70 ± 10 min | [5] |
| Renal Clearance | 95 ± 25 mL/min | [5] |
| Total Urinary Recovery (24 hr) | ~80% of dose | [5] |
| Metabolism | <5% metabolized to penicilloic acid derivative | [5] |
Note: This data is from human studies and should be considered when designing preclinical animal models, as pharmacokinetic parameters can differ between species.
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
This protocol describes a standardized method for inducing a UTI in mice to test the efficacy of this compound.[3][4][6]
Materials:
-
Female mice (e.g., C57BL/6 or Balb/c, 6-8 weeks old)[6]
-
Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073)[7]
-
Luria-Bertani (LB) broth and agar (B569324)
-
Anesthesia (e.g., isoflurane)
-
Sterile soft polyethylene (B3416737) catheter
-
This compound sodium salt
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Workflow:
Caption: Workflow for a murine UTI model.
Detailed Procedure:
-
Bacterial Culture Preparation: Culture a uropathogenic E. coli strain in LB broth overnight at 37°C. The following day, dilute the culture and grow to mid-log phase. Centrifuge the bacterial suspension, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10⁹ CFU/mL. The final inoculum will be 10⁸ CFU in 50 µL.
-
Animal Anesthesia and Catheterization: Anesthetize the mice using a standard protocol. Gently insert a sterile, lubricated catheter through the urethra into the bladder.
-
Infection: Slowly instill 50 µL of the bacterial suspension (10⁸ CFU) directly into the bladder via the catheter. Withdraw the catheter immediately after instillation.
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment.[7] Administer this compound at various doses (e.g., 20, 50, 100 mg/kg) via a clinically relevant route (e.g., intravenous or intramuscular injection). A control group should receive a vehicle control (sterile saline). Treatment can be administered once or multiple times daily for a specified duration (e.g., 3-7 days).
-
Evaluation of Efficacy: At the end of the treatment period, euthanize the mice. Aseptically collect urine, bladder, and kidneys.
-
Homogenize the bladder and kidney tissues in sterile PBS.
-
Perform serial dilutions of the urine and tissue homogenates.
-
Plate the dilutions onto LB agar plates.
-
Incubate overnight at 37°C and count the colonies to determine the number of CFU per mL of urine or per gram of tissue.
-
-
Data Analysis: Compare the bacterial loads in the this compound-treated groups to the vehicle control group. A statistically significant reduction in CFU indicates antibacterial efficacy.
Study Endpoints and Measurements
To thoroughly assess the efficacy of this compound, a range of endpoints should be considered.[8]
| Endpoint Category | Specific Measurement | Purpose |
| Microbiological | Colony Forming Units (CFU) in urine, bladder, and kidneys | To quantify the bacterial load and clearance. |
| Clinical | Body weight, temperature, clinical scores (e.g., posture, activity) | To assess the overall health and morbidity of the animals. |
| Immunological | Cytokine/chemokine levels (e.g., IL-6, KC) in tissue homogenates via ELISA or Luminex | To measure the inflammatory response to infection and treatment. |
| Myeloperoxidase (MPO) assay | To quantify neutrophil infiltration into tissues. | |
| Histopathological | H&E staining of bladder and kidney sections | To evaluate tissue damage, inflammation, and abscess formation. |
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound in established murine models of urinary tract infection. By utilizing these standardized methods, researchers can generate robust and reproducible data on the efficacy of this compound against key uropathogens, contributing to the development of effective therapeutic strategies for UTIs.
References
- 1. mims.com [mims.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. criver.com [criver.com]
Application Notes and Protocols for Sulbenicillin Dosage in In vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sulbenicillin (B1681181) dosage for in vivo animal studies, with a focus on mice, rats, and rabbits. The information is compiled from available scientific literature to guide researchers in designing effective preclinical experiments.
Introduction
This compound is a broad-spectrum penicillin antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Determining the appropriate dosage for in vivo animal studies is crucial for obtaining meaningful and reproducible results. This document provides recommended dosage ranges, administration routes, and detailed experimental protocols based on published research.
Data Presentation: this compound Dosage and Pharmacokinetics
The following tables summarize the available quantitative data for this compound dosage and pharmacokinetics in various animal models.
Table 1: this compound Dosage in Animal Models
| Animal Model | Application/Infection Model | Route of Administration | Dosage Range | Dosing Frequency | Reference |
| Mouse | Pseudomonas aeruginosa infection | Subcutaneous (SC) | 116 - >400 mg/kg (ED₅₀) | Three doses at 0, 2, and 4 hours post-infection | [1] |
| Rat | General Toxicity Study | Intramuscular (IM) | Up to 2500 mg/kg/day | Daily for 6 months | [2] |
| Rabbit | Lung and Trachea Distribution Study | Intravenous (IV) | Not Specified in Abstract | Not Specified | [3] |
Note: ED₅₀ (50% effective dose) represents the dose required to achieve a therapeutic effect in 50% of the subjects.
Table 2: Pharmacokinetic Parameters of this compound (and related Penicillins) in Animals
| Animal Model | Drug | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Rat | This compound | Not Specified | Not Specified | Not Specified | |
| Dog | This compound | Not Specified | High concentration in liver | Biliary excretion > Urinary excretion | [2] |
| Monkey (Cynomolgus) | This compound | Not Specified | Not Specified | Excretion pattern similar to humans | [2] |
Note: Specific pharmacokinetic data for this compound in mice, rats, and rabbits is limited in the currently available literature. The data for dogs and monkeys is provided for comparative purposes.
Experimental Protocols
Mouse Model of Pseudomonas aeruginosa Infection
This protocol is based on a study evaluating the in vivo efficacy of this compound against Pseudomonas aeruginosa infection in mice[1].
Objective: To determine the effective dose of this compound in a murine systemic infection model.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Pseudomonas aeruginosa strains (e.g., ATCC or clinical isolates)
-
Male ICR mice (or similar strain), 4 weeks old, weighing 19-21 g
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the desired Pseudomonas aeruginosa strain overnight on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) at 37°C.
-
Harvest the bacterial growth and suspend it in sterile saline.
-
Adjust the bacterial suspension to a desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum should be prepared to deliver a lethal dose (e.g., 100 x LD₅₀) in a specific volume (e.g., 0.5 mL).
-
-
Animal Infection:
-
Randomly assign mice to control and treatment groups.
-
Infect the mice via intraperitoneal (IP) injection with the prepared bacterial inoculum.
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Administer this compound subcutaneously (SC) at various dose levels.
-
The treatment regimen consists of three injections at 0, 2, and 4 hours post-infection.
-
-
Observation and Data Collection:
-
Monitor the mice for signs of infection and mortality for a period of 7 days.
-
Record the number of surviving animals in each group.
-
Calculate the 50% effective dose (ED₅₀) using a statistical method such as the Probit method.
-
dot
Caption: Workflow for a mouse infection model to determine this compound efficacy.
Rat Toxicity Study (General Protocol Outline)
This protocol outline is based on a long-term toxicity study of this compound in rats[2].
Objective: To assess the long-term safety and tolerability of high-dose this compound in rats.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Wistar or Sprague-Dawley rats
-
Syringes and needles for injection
-
Equipment for clinical observation, blood collection, and histopathology
Protocol Outline:
-
Animal Acclimation and Group Assignment:
-
Acclimate rats to the facility for at least one week.
-
Randomly assign animals to a control group (vehicle) and a high-dose this compound group.
-
-
Drug Administration:
-
Administer this compound intramuscularly (IM) daily at a high dose (e.g., 2500 mg/kg).
-
The study duration is 6 months.
-
-
Monitoring and Assessment:
-
Conduct daily clinical observations for any signs of toxicity.
-
Perform regular body weight measurements.
-
Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
dot
Caption: Workflow for a long-term rat toxicity study of this compound.
Rabbit Model of this compound Tissue Distribution
While the specific dosage was not provided in the abstract, the following outlines the general methodology for a tissue distribution study in rabbits based on a similar study[3].
Objective: To determine the concentration of this compound in lung and tracheal tissues after intravenous administration.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
New Zealand White rabbits (or similar breed)
-
Equipment for intravenous administration, blood collection, and tissue harvesting
-
Analytical equipment for quantifying this compound concentrations in biological samples (e.g., HPLC)
Protocol Outline:
-
Animal Preparation:
-
Acclimate rabbits to the experimental conditions.
-
Place an intravenous catheter for drug administration and a separate catheter for blood sampling.
-
-
This compound Administration:
-
Administer a single intravenous (IV) bolus of this compound.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration.
-
At selected time points, euthanize subgroups of animals and harvest lung and tracheal tissues.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize tissue samples.
-
Analyze this compound concentrations in plasma and tissue homogenates using a validated analytical method.
-
dot
Caption: Workflow for a this compound tissue distribution study in rabbits.
Discussion and Recommendations
-
Mice: For efficacy studies against P. aeruginosa in mice, a subcutaneous dosage regimen of 100-400 mg/kg administered in divided doses shortly after infection appears to be a reasonable starting point. The exact dose will depend on the virulence of the bacterial strain and the specific experimental endpoint.
-
Rats: A high dose of 2500 mg/kg/day administered intramuscularly was well-tolerated in a 6-month toxicity study[2]. This suggests a wide therapeutic window in this species. For efficacy studies, a lower dose, potentially in the range of 100-500 mg/kg/day, could be explored in pilot studies, depending on the infection model.
-
Rabbits: There is a significant lack of specific dosage information for this compound in rabbits. It is important to note that penicillins, in general, should be used with caution in rabbits due to their sensitive gut microflora, which can be disrupted and lead to fatal enterotoxemia. Therefore, parenteral routes of administration (IV, IM, SC) are recommended over oral administration. Any in vivo studies with this compound in rabbits should start with low doses and include careful monitoring for any adverse gastrointestinal effects. Pilot studies are essential to determine a safe and effective dose.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.
dot
Caption: Mechanism of action of this compound leading to bacterial cell death.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting only. The optimal dosage and protocol may vary depending on the specific experimental conditions. It is the responsibility of the researcher to determine the appropriate dosage and to adhere to all institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Sulbenicillin Degradation in Aqueous Solution: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of sulbenicillin (B1681181) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond within the β-lactam ring. This reaction is characteristic of all penicillin antibiotics and leads to the formation of the corresponding penicilloic acid derivative, which is biologically inactive.[1] This process disrupts the structural integrity of the molecule, which is essential for its antibacterial activity.[2][3]
Q2: What are the main factors that influence the degradation rate of this compound?
The degradation of this compound is significantly influenced by several factors:
-
pH: The stability of the β-lactam ring is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring.[4][5] Generally, penicillins exhibit maximum stability in the slightly acidic pH range.
-
Temperature: An increase in temperature accelerates the rate of chemical reactions, including the hydrolysis of this compound.[6][7] Therefore, storing this compound solutions at lower temperatures is crucial to minimize degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of penicillins.[4] It is advisable to use high-purity water and avoid sources of metal ion contamination in your experiments.
-
Enzymes: The presence of β-lactamases will rapidly degrade this compound.[8][9] Ensure all glassware is sterile and solutions are handled under aseptic conditions to prevent microbial contamination.
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound and separating it from its degradation products.[10][11][12] This method should be able to resolve the parent drug from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the chemical structures of the degradation products.[13][14]
Q4: What are "forced degradation" studies, and why are they important for this compound?
Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions, such as high temperature, humidity, light, and a range of pH values, to accelerate its degradation.[15][16][17] These studies are crucial for:
-
Identifying the likely degradation products that could form under various storage and handling conditions.[16]
-
Elucidating the degradation pathways of the molecule.[15]
-
Developing and validating a stability-indicating analytical method that can effectively separate and quantify the drug and its degradation products.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution | - pH of the solution is too high or too low.- The temperature of the solution is too high.- Microbial contamination (presence of β-lactamases).- Presence of catalytic metal ions. | - Adjust the pH of the solution to a slightly acidic range (e.g., pH 6-7).- Store solutions at refrigerated temperatures (2-8 °C) or frozen.- Use sterile water and glassware; consider adding a bacteriostatic agent if appropriate for the experiment.- Use high-purity water (e.g., Milli-Q or equivalent) and acid-washed glassware. |
| Unexpected peaks in HPLC chromatogram | - Formation of degradation products.- Impurities in the this compound reference standard.- Contamination from the solvent or sample preparation. | - Perform forced degradation studies to identify the retention times of expected degradation products.- Check the certificate of analysis for the reference standard.- Run a blank (solvent only) to check for solvent-related peaks. |
| Poor resolution between this compound and degradation peaks | - The HPLC method is not optimized.- Inappropriate column selection. | - Adjust the mobile phase composition, pH, or gradient profile.- Try a different stationary phase (e.g., C18, C8, phenyl-hexyl). |
| Inconsistent degradation rates between experiments | - Variation in experimental conditions (pH, temperature, initial concentration).- Inaccurate preparation of solutions. | - Carefully control and monitor the pH and temperature of your solutions.- Ensure accurate and precise preparation of all solutions and dilutions. |
Quantitative Data
| Condition | Parameter Range | Expected Impact on this compound Half-Life (t½) |
| pH | < 4 | Decreased |
| 4 - 7 | Increased (Maximum stability expected in this range) | |
| > 7 | Significantly Decreased | |
| Temperature | 4°C | Longest |
| 25°C | Shorter | |
| 40°C | Shortest |
This table illustrates general trends. Actual degradation rates should be determined experimentally for this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.
1. Materials:
- This compound reference standard
- High-purity water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- pH meter
- Calibrated oven
- Photostability chamber
- HPLC system with a UV detector
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of this compound in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
3. Stress Conditions:
4. HPLC Analysis:
- Analyze all samples using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Sulbenicillin Stability in Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulbenicillin (B1681181) in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: The optimal pH for maintaining the stability of penicillins, including this compound, is in the neutral range, generally around pH 6.8.[1] Significant degradation of the β-lactam ring occurs in both acidic and alkaline conditions.[1][2] For practical purposes, maintaining a pH range of 6.5 to 7.5 is recommended to ensure reasonable stability.[1]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature is a critical factor influencing the degradation rate of this compound. Storing this compound solutions at refrigerated temperatures (e.g., 4-8°C) is highly recommended to minimize degradation.[1] The rate of degradation increases significantly with a rise in temperature.[1][3]
Q3: Can components of the culture medium affect this compound stability?
A3: Yes, certain components in culture media can impact the stability of penicillins. Divalent cations, such as copper (Cu²⁺), have been shown to catalyze the degradation of penicillins. The presence of carbohydrates like glucose in some media can also affect stability, particularly at elevated temperatures. It is crucial to consider the composition of the specific medium being used.
Q4: What is the primary degradation pathway for this compound?
A4: The primary mechanism of degradation for this compound, like other penicillins, is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring.[1] This irreversible opening of the ring leads to the formation of inactive degradation products, such as the corresponding penicilloic acid, and a loss of antibacterial activity.[1] Under acidic conditions, penicillenic acid can also be formed.[1]
Q5: How do β-lactamases affect the stability of this compound?
A5: β-lactamases are enzymes produced by some bacteria that catalyze the hydrolysis of the β-lactam ring of penicillins, including this compound. This enzymatic degradation is a major mechanism of bacterial resistance and rapidly inactivates the antibiotic, leading to a loss of efficacy in experimental assays and clinical settings.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound activity in my experiment.
-
Question: Have you checked the pH of your medium after adding all components, including this compound? Answer: The addition of various components can alter the final pH of the medium. It is crucial to measure and, if necessary, adjust the pH to the optimal range of 6.5-7.5 after all additions to prevent accelerated degradation of this compound.[1]
-
Question: At what temperature are you incubating your experiment? Answer: Elevated temperatures significantly increase the rate of this compound degradation.[1][3] If your experimental design allows, consider performing the experiment at a lower temperature. For long-term studies, it is essential to account for thermal degradation.
-
Question: Is your bacterial strain known to produce β-lactamases? Answer: If you are working with a bacterial strain that produces β-lactamases, the rapid loss of activity is likely due to enzymatic degradation. Consider using a β-lactamase inhibitor in conjunction with this compound if your experimental design permits.
Issue: I am observing precipitation in my this compound-containing medium.
-
Question: What is the concentration of this compound in your medium? Answer: High concentrations of this compound may exceed its solubility limit in certain media, leading to precipitation. Consult the solubility information for this compound in your specific medium and consider preparing a more dilute solution if necessary.
-
Question: Have you checked for potential interactions with other media components? Answer: Some media components, particularly certain salts, can interact with penicillins to form insoluble precipitates. Review the composition of your medium for any known incompatibilities.
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in publicly available literature. However, data from closely related penicillins, such as Penicillin G, can serve as a useful proxy due to the identical core β-lactam ring structure, which is the primary site of degradation.[1]
Table 1: Effect of pH on the Stability of Penicillin G at 100°C
| pH | Degradation Rate Constant (k, min⁻¹) |
| 4 | 0.1603 |
| 7 | 0.0039 |
| 10 | 0.0485 |
Data adapted from a study on Penicillin G degradation kinetics and should be considered as an approximation for this compound.[2]
Table 2: Half-lives (t½) of Selected Antibiotics at Different Temperatures in Aqueous Solution
| Antibiotic | Temperature (°C) | pH | Half-life |
| Tetracycline | 22 | 7 | ~9.7 weeks |
| Tylosin | 22 | 7 | No significant degradation |
| Penicillins (general) | 35 | 7 | Varies significantly |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the concentration of this compound over time and detect the formation of degradation products.
1. Preparation of Solutions:
- Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, and adjust the pH. The exact composition may need to be optimized for your specific HPLC system and column.
- Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
- Sample Solutions: Prepare this compound solutions in the desired media (e.g., culture broth, buffer) at the desired concentration.
2. Stability Study Setup:
- Divide the sample solutions into aliquots and store them under the desired stress conditions (e.g., different pH values, temperatures, light exposure).
- At predetermined time points, withdraw an aliquot from each condition.
3. HPLC Analysis:
- Chromatographic Conditions:
- Column: A C18 reversed-phase column is commonly used for penicillin analysis.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detection at an appropriate wavelength for this compound.
- Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time and peak area of intact this compound.
- Inject the samples from the stability study.
- Monitor the chromatograms for the appearance of new peaks, which may correspond to degradation products.
4. Data Analysis:
- Calculate the concentration of this compound remaining at each time point by comparing the peak area to that of the standard solution.
- Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.
Protocol 2: Microbiological Assay for this compound Potency
This protocol uses a microbiological assay (cylinder-plate or disk diffusion method) to determine the biological activity of this compound over time.
1. Preparation of Materials:
- Test Organism: Use a bacterial strain that is sensitive to this compound and does not produce β-lactamases (e.g., a susceptible strain of Staphylococcus aureus or Escherichia coli).
- Culture Media: Prepare appropriate agar (B569324) plates for the test organism.
- Standard Solutions: Prepare a series of this compound standard solutions of known concentrations.
- Sample Solutions: Prepare this compound solutions in the desired media and subject them to the desired stress conditions as in the HPLC protocol.
2. Assay Procedure (Cylinder-Plate Method):
- Prepare a uniform lawn of the test organism on the surface of the agar plates.
- Aseptically place sterile stainless steel or porcelain cylinders onto the agar surface.
- Carefully pipette a fixed volume of the standard solutions and the samples from the stability study into separate cylinders.
- Incubate the plates under optimal conditions for the growth of the test organism.
3. Data Analysis:
- After incubation, measure the diameter of the zones of inhibition (clear areas where bacterial growth is inhibited) around each cylinder.
- Create a standard curve by plotting the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.
- Determine the concentration of active this compound in the samples by interpolating the diameter of their zones of inhibition on the standard curve.
- Plot the concentration of active this compound versus time to determine the degradation kinetics.
Visualizations
Caption: HPLC experimental workflow for this compound stability testing.
Caption: Factors influencing the stability of this compound in media.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sulbenicillin Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulbenicillin (B1681181). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum, semi-synthetic penicillin antibiotic.[1] Like other beta-lactam antibiotics, its primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs).[2][3] PBPs are essential enzymes for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][4] By irreversibly binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately, cell lysis.[2][4]
Q2: What are the primary mechanisms by which bacteria develop resistance to this compound?
Bacteria can develop resistance to this compound and other beta-lactam antibiotics through several key mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive.[5][6]
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Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for this compound, making the antibiotic less effective at inhibiting cell wall synthesis.[5]
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Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[5][7]
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Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are membrane proteins that expel a wide range of toxic substances, including antibiotics.[2][8][9]
Q3: My bacterial culture is showing increased resistance to this compound. What is the first step in troubleshooting?
The first step is to confirm the resistance phenotype using a standardized antimicrobial susceptibility testing (AST) method, such as broth microdilution or disk diffusion, to determine the minimum inhibitory concentration (MIC) of this compound. It is crucial to use a pure culture and follow established protocols, like those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accurate and reproducible results.
Q4: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome this compound resistance:
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Combination Therapy with Beta-Lactamase Inhibitors: Co-administering this compound with a beta-lactamase inhibitor, such as sulbactam (B1307) or clavulanic acid, can protect this compound from degradation by beta-lactamases.[10] These inhibitors bind to and inactivate the beta-lactamase enzymes.
-
Combination Therapy with Other Antibiotics: Using this compound in combination with other classes of antibiotics, like aminoglycosides (e.g., gentamicin, dibekacin), can create a synergistic effect.[3][11] For instance, this compound weakens the cell wall, which may enhance the uptake of the aminoglycoside.
-
Efflux Pump Inhibitors (EPIs): Although mostly in the experimental stage, EPIs can be used to block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound.[9]
Troubleshooting Guides
Issue 1: Increased MIC of this compound Observed
If you observe an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial isolate, follow this troubleshooting workflow to identify the potential resistance mechanism.
Caption: Troubleshooting workflow for investigating this compound resistance.
Issue 2: Inconsistent Antimicrobial Susceptibility Testing (AST) Results
Inconsistent AST results can arise from various factors. Refer to the table below for common causes and corrective actions.
| Potential Cause | Corrective Action |
| Inoculum Preparation | Ensure the inoculum is a pure culture and its turbidity is standardized to a 0.5 McFarland standard. |
| Media Quality | Use fresh, properly stored Mueller-Hinton agar (B569324) or broth. The pH should be between 7.2 and 7.4. |
| Antibiotic Disks/Solutions | Store antibiotic disks and stock solutions at the recommended temperature and check expiration dates. |
| Incubation Conditions | Incubate at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions for the organism being tested. |
| Reading and Interpretation | Measure zone diameters or read MIC endpoints consistently. Use up-to-date CLSI or EUCAST interpretive criteria. |
Data Presentation
Table 1: Example MIC Distribution of this compound against Pseudomonas aeruginosa
| This compound MIC (µg/mL) | Number of Isolates | Cumulative Percentage |
| ≤8 | 50 | 50% |
| 16 | 25 | 75% |
| 32 | 15 | 90% |
| 64 | 5 | 95% |
| ≥128 | 5 | 100% |
| This table presents hypothetical data for illustrative purposes. |
Table 2: Effect of Beta-Lactamase Inhibitors on this compound MIC against Resistant Acinetobacter baumannii
Minimal inhibitory concentration (MIC) values of sulbactam and combined antibiotics can decrease by 2- to 128-fold. In some cases, synergy and partial synergy are observed in combinations of sulbactam with ceftazidime (B193861) and gentamicin.
| Isolate | This compound MIC (µg/mL) | This compound + Sulbactam (4 µg/mL) MIC (µg/mL) | Fold Decrease in MIC |
| AB01 | 128 | 16 | 8 |
| AB02 | 256 | 32 | 8 |
| AB03 | 64 | 4 | 16 |
| AB04 | 128 | 8 | 16 |
| This table presents hypothetical data for illustrative purposes based on the finding that MIC values can decrease with combination therapy.[10] |
Key Experimental Protocols
Broth Microdilution for this compound MIC Determination (CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Caption: Workflow for broth microdilution MIC testing.
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a non-selective agar plate and suspend them in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Drug Dilution: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.25 to 256 µg/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Beta-Lactamase Activity Assay (Nitrocefin-Based)
This colorimetric assay detects the presence of beta-lactamase enzymes.
Methodology:
-
Sample Preparation: Prepare a bacterial cell lysate by sonication or using lytic enzymes.
-
Reaction Setup: In a 96-well plate, add the bacterial lysate to a well containing a buffered solution.
-
Substrate Addition: Add a solution of nitrocefin, a chromogenic cephalosporin, to each well.
-
Measurement: Immediately measure the change in absorbance at 490 nm over time. Hydrolysis of the beta-lactam ring in nitrocefin by beta-lactamase results in a color change from yellow to red.
-
Interpretation: An increase in absorbance at 490 nm indicates beta-lactamase activity.
Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)
This method provides a qualitative assessment of efflux pump activity.
Methodology:
-
Plate Preparation: Prepare agar plates containing varying concentrations of ethidium bromide (EtBr), a substrate for many efflux pumps.
-
Inoculum Preparation: Grow bacterial cultures to a standardized turbidity (e.g., 0.5 McFarland).
-
Inoculation: Swab the bacterial suspensions onto the EtBr-containing agar plates in a cartwheel pattern.
-
Incubation: Incubate the plates overnight at 37°C.
-
Visualization: Visualize the plates under UV light. Bacteria with active efflux pumps will extrude the EtBr and show less fluorescence compared to strains with inhibited or low-level efflux pump activity.
Signaling Pathways
AmpC Beta-Lactamase Induction Pathway
The expression of the chromosomal AmpC beta-lactamase is inducible in many Gram-negative bacteria, such as Pseudomonas aeruginosa, in the presence of beta-lactam antibiotics. This induction is linked to the peptidoglycan recycling pathway.
Caption: Simplified pathway of AmpC beta-lactamase induction.
References
- 1. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmilabs.com [jmilabs.com]
- 6. Comparative antibacterial activities of new beta-lactam antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activities of SCE-129, this compound, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-Lactamases in laboratory and clinical resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting sulbenicillin precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulbenicillin (B1681181). Below you will find information to help you prepare, store, and troubleshoot your this compound stock solutions to avoid precipitation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sodium salt form used?
This compound is a broad-spectrum, semi-synthetic beta-lactam antibiotic belonging to the penicillin class. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and irreversibly inhibiting penicillin-binding proteins (PBPs). This disruption of the peptidoglycan synthesis leads to bacterial cell lysis. This compound is typically provided as a sodium salt to enhance its solubility in aqueous solutions.
Q2: What are the common causes of this compound precipitation in stock solutions?
Precipitation of this compound in stock solutions can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the chosen solvent.
-
Improper Solvent: Using a solvent in which this compound has poor solubility. For this compound sodium, sterile water is the recommended solvent.
-
pH Incompatibility: this compound, like other penicillins, is most stable in a neutral pH range. Acidic or alkaline conditions can lead to degradation and precipitation. Unbuffered solutions are susceptible to pH shifts that can cause the compound to fall out of solution.
-
Temperature Fluctuations: Both freezing/thawing cycles and exposure to high temperatures can affect the stability and solubility of this compound. Storing stock solutions at inappropriate temperatures can lead to precipitation over time.
-
Contamination: Microbial contamination can alter the pH of the stock solution, leading to degradation and precipitation of the antibiotic.
Q3: What is the recommended storage procedure for this compound stock solutions?
For optimal stability, this compound stock solutions should be handled as follows:
-
Short-term storage: Store at 2-8°C for up to two weeks.
-
Long-term storage: For periods longer than two weeks, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes the risks associated with repeated freeze-thaw cycles.
Always protect stock solutions from light.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation in your this compound stock solution, follow this troubleshooting guide to identify and resolve the issue.
Problem: Precipitate forms immediately upon dissolving this compound.
| Potential Cause | Recommended Action |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution. Verify the reported solubility of your specific this compound sodium salt. |
| Incorrect Solvent | Ensure you are using sterile, deionized or distilled water. |
| Low-Quality Reagent | Ensure the this compound sodium powder is of high purity and not expired. |
Problem: Precipitate appears after storage (refrigeration or freezing).
| Potential Cause | Recommended Action |
| pH Shift During Storage | Measure the pH of the solution. If it has shifted outside the optimal range (near neutral), consider preparing the stock solution in a sterile, buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH. |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing. Aliquot the stock solution into single-use volumes before freezing. |
| Slow Freezing | Flash-freeze the aliquots in a dry ice/ethanol bath before transferring to a -80°C freezer to minimize the formation of large ice crystals that can promote precipitation. |
| Concentration Too High for Cold Storage | A solution that is stable at room temperature may precipitate at 4°C or -20°C. Try preparing a slightly more dilute stock solution. |
Data Presentation
This compound Sodium Solubility
There is some variability in the reported aqueous solubility of this compound sodium in the literature. It is recommended to empirically determine the solubility for your specific lot of this compound if high concentrations are required.
| Solvent | Reported Solubility |
| Water | 91 mg/mL to 250 mg/mL |
| DMSO | 91 mg/mL |
Note: The solubility of penicillins can be influenced by temperature and pH.
General Stability of Penicillin Solutions
| Penicillin | Storage Condition | Approximate Stability |
| Penicillin G | 3-5°C | ~8 days |
| Penicillin G | 21-22°C | ~13 hours |
| Penicillin G | 36°C | ~5 hours |
| Ampicillin | -20°C | Degrades by 13% after one week |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution
Materials:
-
This compound sodium powder
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Sterile, deionized or distilled water
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Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
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Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 gram of this compound sodium powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 5 mL of sterile water.
-
Mixing: Gently vortex the tube at a low to medium speed until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Final Volume: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Label the aliquots with the name, concentration, and date. Store at -20°C or -80°C for long-term use.
Protocol 2: Experimental Determination of this compound Solubility (Shake-Flask Method)
Materials:
-
This compound sodium powder
-
Sterile water (or buffer of desired pH)
-
Sterile conical tubes
-
Orbital shaker in a temperature-controlled incubator
-
Sterile 0.22 µm syringe filters
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Add a known volume of sterile water or buffer to several sterile conical tubes.
-
Addition of this compound: Add an excess amount of this compound sodium powder to each tube. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Allow the solutions to equilibrate for 24-48 hours.
-
Sample Collection: After equilibration, carefully remove the tubes. Allow the undissolved solid to settle.
-
Filtration: Using a sterile syringe, draw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered, saturated solution and determine the concentration of this compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Technical Support Center: Interference of Sulbenicillin in Diagnostic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic sulbenicillin (B1681181) in their diagnostic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which assays can it cause interference?
This compound is a broad-spectrum carboxypenicillin antibiotic. Like other β-lactam antibiotics, it can interfere with certain laboratory tests, leading to inaccurate results. The primary assays of concern are:
-
Urinary Glucose Tests: Specifically, those employing copper reduction methods (e.g., Clinitest).
-
Direct Coombs' Test (Direct Antiglobulin Test - DAT): Used for detecting antibodies on red blood cells.
-
Protein Assays: Potential for interference in certain colorimetric protein quantification methods.
Q2: How does this compound interfere with urinary glucose tests?
This compound can cause false-positive results in urinary glucose tests that are based on the copper reduction principle. The antibiotic itself is a reducing substance and can react with the copper sulfate (B86663) in the reagent, leading to a color change that is misinterpreted as the presence of glucose.[1] This interference is more pronounced at high concentrations of this compound and low concentrations of glucose.[2][3]
Q3: Does this compound interfere with all types of urine glucose tests?
No. The interference is specific to methods based on copper reduction. Tests that use the glucose oxidase enzymatic method (e.g., dipstick tests like Tes-Tape or Diastix) are generally not affected by this compound and can be used as an alternative.[4][5]
Q4: Why would this compound cause a positive Direct Coombs' Test?
A positive Direct Coombs' Test in a patient receiving this compound may indicate drug-induced immune hemolytic anemia (DIIHA).[6][7][8][9] The mechanism is typically hapten-mediated, where this compound or its metabolites bind to the surface of red blood cells. This drug-RBC complex can elicit an immune response, leading to the production of antibodies (usually IgG) that coat the red blood cells. The Coombs' reagent (containing anti-human globulin) then agglutinates these antibody-coated red blood cells, resulting in a positive test.[10][11]
Q5: Can this compound interfere with protein quantification assays?
Yes, there is a potential for interference, particularly with the Bicinchoninic Acid (BCA) assay. Some penicillins have been shown to interact with the BCA reagent, leading to an overestimation of the protein concentration.[12] The Bradford protein assay appears to be less susceptible to interference from a range of drugs.[12]
Troubleshooting Guides
Issue: Unexpected Positive Results in a Urinary Glucose Assay
Possible Cause: Interference from this compound in a copper reduction-based assay (e.g., Clinitest).
Troubleshooting Steps:
-
Verify the Assay Method: Confirm whether the urinary glucose test uses the copper reduction method.
-
Use an Alternative Method: Re-test the urine sample using a glucose oxidase-based method (e.g., glucose dipstick), which is not affected by this compound.
-
Review Medication History: Check if the patient has been administered this compound or other β-lactam antibiotics.
-
Consider Analyte Concentration: Be aware that interference is more likely at high antibiotic concentrations and low glucose levels.
Issue: A Positive Direct Coombs' Test in a Patient on this compound
Possible Cause: this compound-induced immune hemolytic anemia.
Troubleshooting Steps:
-
Correlate with Clinical Findings: Assess the patient for signs of hemolysis (e.g., anemia, elevated bilirubin, decreased haptoglobin).
-
Perform Serological Testing: An immunohematology reference laboratory can perform specialized testing to confirm the presence of drug-dependent antibodies. This involves testing the patient's serum and an eluate from their red blood cells against reagent red blood cells in the presence and absence of this compound.
-
Discontinue the Drug: If DIIHA is suspected, discontinuing this compound should lead to the resolution of hemolysis.
Issue: Inaccurate Protein Concentration Measurement
Possible Cause: Interference from this compound in a colorimetric protein assay.
Troubleshooting Steps:
-
Choose a Robust Assay: If this compound is present in the sample, consider using the Bradford protein assay, as it has been shown to be less prone to interference from various drugs.[12]
-
Sample Preparation: If using the BCA assay, it is important to be aware of potential interference from penicillins.[12] Consider buffer exchange or protein precipitation to remove the interfering substance before the assay.
-
Run Appropriate Controls: Include a buffer blank containing this compound at the same concentration as in the samples to determine its contribution to the absorbance signal.
Data Presentation
Table 1: Summary of this compound Interference in Diagnostic Assays
| Assay Type | Affected Method | Nature of Interference | Recommended Alternative |
| Urinary Glucose | Copper Reduction (e.g., Clinitest) | False Positive | Glucose Oxidase Method |
| Hemolytic Anemia Testing | Direct Coombs' Test | True Positive (Drug-Induced) | Specialized Serological Testing |
| Protein Quantification | Bicinchoninic Acid (BCA) Assay | Potential False Positive | Bradford Protein Assay |
Table 2: Interference of Various β-Lactam Antibiotics in the Clinitest Urinary Glucose Assay
| Antibiotic | Interference Observed | Reference |
| Penicillins (general) | Falsely elevated readings, especially at low glucose concentrations. | [4] |
| Mezlocillin | Interfered with Clinitest readings. | [2][3] |
| Piperacillin | Interfered with Clinitest readings. | [2][3] |
| Azlocillin | Interfered with Clinitest readings. | [2][3] |
| Cephalosporins | Interference noted, particularly at high antibiotic concentrations. | [2][3][13] |
Note: While specific quantitative data for this compound is limited, the interference pattern is expected to be similar to other penicillins.
Experimental Protocols
Protocol 1: Assessing Interference of this compound in a Copper Reduction Urinary Glucose Assay
-
Prepare a this compound Stock Solution: Dissolve this compound powder in deionized water to a high concentration (e.g., 10 mg/mL).
-
Spike Urine Samples: Obtain pooled human urine with a negative glucose result (confirmed by a glucose oxidase method). Prepare a series of urine samples with varying concentrations of this compound (e.g., 0, 100, 500, 1000, 2000 µg/mL).
-
Prepare Glucose-Spiked Urine: Prepare another set of urine samples with known concentrations of glucose (e.g., 0.5%, 1%, 2%).
-
Combine this compound and Glucose: Create a matrix of samples by spiking the glucose-containing urine with the different concentrations of this compound.
-
Perform the Copper Reduction Assay: Follow the manufacturer's instructions for the Clinitest assay on all prepared samples.
-
Record and Analyze Results: Compare the observed glucose readings in the presence of this compound to the known glucose concentrations.
Protocol 2: Investigation of a Suspected this compound-Induced Positive Direct Coombs' Test
-
Sample Collection: Obtain an EDTA-anticoagulated blood sample from the patient.
-
Standard Direct Coombs' Test: Perform a standard DAT to confirm the presence of IgG and/or complement on the patient's red blood cells.[14]
-
Elution: Prepare an eluate from the patient's washed red blood cells to recover the bound antibodies.
-
Antibody Identification with Drug:
-
Test the patient's serum and the eluate against a panel of reagent red blood cells in the presence of a solution of this compound at a therapeutic concentration.
-
As a control, test the serum and eluate against the same red blood cells in the absence of this compound.
-
-
Interpretation: A stronger reaction in the presence of this compound indicates the presence of drug-dependent antibodies.
Visualizations
References
- 1. Review of drug interference with urine glucose tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Interference of new penicillins and cephalosporins with urine glucose monitoring tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ten new beta-lactam antibiotics on urine glucose test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Drug Interference With Urine Glucose Tests | Semantic Scholar [semanticscholar.org]
- 6. Coombs-positive hemolytic anemia caused by penicillin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In macrohematuria, medication history also needs to be considered : Penicillin-induced immune hemolysis: a case report and review of literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin-induced immune-mediated hemolytic anemia in a horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced immune hemolytic anemia (Direct Antiglobulin Test positive) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-induced immunohemolytic anemia associated with circulating immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Coombs Testing | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Sulbenicillin Solution: A Technical Guide to Storage, Stability, and Troubleshooting
For researchers, scientists, and drug development professionals utilizing Sulbenicillin, maintaining the integrity of the solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the optimal storage conditions, shelf life, and troubleshooting of common issues encountered with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to keep the powder at -20°C.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the this compound powder in a suitable sterile solvent, such as sterile water or phosphate-buffered saline (PBS). The desired concentration will depend on the specific experimental requirements. It is crucial to ensure the powder is completely dissolved. For laboratory use, stock solutions are typically prepared at a concentration of 50-100 mg/mL.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Reconstituted this compound solutions are susceptible to degradation and should be stored frozen to maintain their potency. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: What is the expected shelf life of a frozen this compound stock solution?
A4: When stored properly at -20°C, a this compound stock solution can be expected to be stable for several months. For longer-term storage, -80°C is preferable and can extend the shelf life. However, it is always best practice to prepare fresh solutions when possible, especially for highly sensitive experiments.
Q5: What are the signs of this compound solution degradation?
A5: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant loss of potency can occur without any visible changes. The most reliable way to assess the stability of a solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). The primary degradation pathway for penicillins like this compound is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid.
Quantitative Data Summary
The stability of this compound solutions is highly dependent on temperature. The following table summarizes the stability data for closely related carboxypenicillins, which can be used as a guideline for this compound. It is important to note that these are estimates and actual stability may vary based on the specific experimental conditions, including concentration and buffer composition.
| Storage Temperature | Estimated Stability of Carboxypenicillin Solutions |
| Room Temperature (~25°C) | Significant degradation can occur within 24-48 hours. |
| Refrigerated (2-8°C) | Stable for up to 5-7 days with minimal degradation. |
| Frozen (-20°C) | Stable for several months. |
| Ultra-low Freezer (-80°C) | Recommended for long-term storage, stable for extended periods. |
Experimental Protocols
Protocol for Preparing a Sterile this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, high-purity water or PBS
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mL stock solution at 50 mg/mL, weigh 500 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile solvent (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Bring the solution to the final desired volume (10 mL) with the sterile solvent.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Exemplary Protocol for Stability-Indicating HPLC Method
This protocol is based on established methods for other β-lactam antibiotics and can be adapted for this compound. Method validation for this compound specifically is recommended for GMP environments.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare samples of the this compound solution that have been stored under the desired conditions (e.g., different temperatures and time points).
-
Inject the standard and samples onto the HPLC system.
-
Identify and quantify the peak corresponding to this compound. The appearance of new peaks with different retention times may indicate the presence of degradation products.
-
Calculate the percentage of this compound remaining in the stored samples compared to the initial concentration.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting flowchart for this compound solution instability.
Technical Support Center: Fungal Contamination in Research Environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fungal contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: Can I use sulbenicillin (B1681181) to prevent fungal contamination in my cell cultures?
No, this compound is not effective against fungi and should not be used to prevent fungal contamination. This compound is a semi-synthetic penicillin antibiotic.[1][2][3] Like other penicillins, its mechanism of action is to inhibit the synthesis of the bacterial cell wall.[1][4][5] Fungi have a different cell wall structure than bacteria, making them resistant to this compound and other penicillin-based antibiotics. In fact, the use of antibacterial agents like this compound can sometimes lead to an increase in fungal growth by eliminating competing bacteria.[6]
Q2: Why is this compound ineffective against fungi?
The ineffectiveness of this compound against fungi stems from the fundamental structural differences between bacterial and fungal cells. This compound specifically targets penicillin-binding proteins (PBPs) which are enzymes essential for the final steps of peptidoglycan synthesis, a major component of bacterial cell walls.[4][5] Fungal cell walls, on the other hand, are primarily composed of chitin, glucans, and mannoproteins, and they lack peptidoglycan.[7] Therefore, this compound has no target in fungal cells and cannot inhibit their growth.
Q3: I used an antibiotic and now I see fungal growth. What should I do?
If you observe fungal contamination after using an antibiotic, it is crucial to act quickly to manage the issue. The antibiotic may have eliminated bacteria, allowing fungi to proliferate without competition. Here are the immediate steps to take:
-
Isolate and discard contaminated cultures: To prevent the spread of fungal spores, immediately isolate any contaminated flasks or plates. It is generally recommended to discard the contaminated cultures to avoid contaminating other experiments and the laboratory environment.[8][9]
-
Thoroughly decontaminate your workspace and equipment: Clean and disinfect the cell culture hood, incubator, and any equipment that may have come into contact with the contaminated cultures.[9][10][11] Use a broad-spectrum disinfectant that is effective against fungal spores.
-
Review your aseptic technique: Fungal contamination is often a result of a break in sterile technique.[8] Review your laboratory's standard operating procedures for aseptic work.
-
Investigate the source of contamination: Check all reagents, media, and sera for potential contamination.[8] If possible, quarantine and test new batches of reagents before use.
Q4: What are the common signs of fungal contamination in cell culture?
Early detection of fungal contamination is key to preventing its spread. Common indicators include:
-
Visible filamentous structures (mold): You may see fuzzy or cotton-like growths, which can be white, gray, green, or black, floating in the culture medium or attached to the surface of the culture vessel.[12]
-
Turbidity and color change of the medium: The culture medium may become cloudy or change color due to fungal growth and metabolic byproducts.[8]
-
Microscopic observation: Under a microscope, you will see long, branching filaments (hyphae) or budding yeast cells.[9][12]
-
Unexplained decrease in cell viability: A sudden drop in the health and viability of your cell cultures can be a sign of contamination.[8]
Q5: What are the recommended antifungal agents for cell culture?
Several antifungal agents, also known as antimycotics, can be used to prevent or treat fungal contamination in cell cultures. However, their routine use is often discouraged as it can mask poor aseptic technique and some can have cytotoxic effects on mammalian cells.[13][14] If their use is deemed necessary, it is crucial to use them at the recommended concentration. Common antifungal agents include:
-
Amphotericin B: A polyene antibiotic that binds to ergosterol, a major component of the fungal cell membrane, leading to the formation of pores and cell death.[15] It is effective against a broad spectrum of fungi and yeast.[13]
-
Nystatin: Another polyene antibiotic with a similar mechanism of action to Amphotericin B.[15]
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the synthesis of ergosterol, which is essential for fungal cell membrane integrity.[15]
Q6: How can I prevent fungal contamination in my experiments?
The most effective way to combat fungal contamination is through prevention. Strict adherence to good laboratory practices and aseptic techniques is paramount.[9][16] Key preventive measures include:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet. Minimize the time that cultures and reagents are exposed to the open air.
-
Regular Cleaning and Disinfection: Routinely clean and disinfect all surfaces in the cell culture area, including incubators, water baths, and microscopes.
-
Sterile Reagents and Media: Use sterile, high-quality reagents and media from reputable suppliers.[17] Filter-sterilize any solutions that are not purchased sterile.
-
Proper Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.
-
Quarantine New Cell Lines: Before introducing new cell lines into the main cell culture facility, quarantine and test them for contamination.
-
Avoid Routine Use of Antibiotics/Antimycotics: Rely on good aseptic technique rather than on the continuous use of antifungal agents, which can mask underlying contamination problems and lead to the development of resistant organisms.[14]
Troubleshooting Guides
Table 1: Common Antifungal Agents for Cell Culture
| Antifungal Agent | Target Organism | Typical Working Concentration | Notes |
| Amphotericin B | Fungi and Yeast | 0.25 - 2.5 µg/mL | Can be cytotoxic at higher concentrations.[13] Should be protected from light. |
| Nystatin | Fungi and Yeast | 100 units/mL | Often used for yeast contamination. |
| Fluconazole | Fungi and Yeast | 5 - 20 µg/mL | A member of the azole family of antifungals. |
| Itraconazole | Fungi (especially Aspergillus) | 1 - 5 µg/mL | Another member of the azole family. |
Experimental Protocols
Protocol 1: Testing the Efficacy of an Antifungal Agent in Cell Culture
Objective: To determine the effective and non-toxic concentration of an antifungal agent for a specific cell line.
Materials:
-
Healthy, actively growing cell culture
-
Complete cell culture medium
-
Antifungal agent stock solution
-
Sterile multi-well plates (e.g., 96-well)
-
Cell viability assay kit (e.g., MTT, trypan blue)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Antifungal Dilutions: Prepare a series of dilutions of the antifungal agent in complete culture medium. Include a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the antifungal agent.
-
Incubation: Incubate the plate for a period that is relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
Induce Fungal Contamination (Optional, in a separate controlled experiment): To test efficacy, a known, low level of a common fungal contaminant (e.g., Candida albicans, Aspergillus niger) can be introduced to a parallel set of plates with and without the antifungal agent. This should be done with appropriate safety precautions.
-
Assessment of Cell Viability: At the end of the incubation period, assess the viability of the cells using a standard assay to determine the cytotoxic effects of the antifungal agent.
-
Assessment of Antifungal Efficacy: For the contaminated plates, visually and microscopically inspect for fungal growth.
-
Data Analysis: Determine the highest concentration of the antifungal agent that does not significantly affect cell viability. This is the maximum tolerated concentration.
Protocol 2: Routine Cell Culture Monitoring for Early Fungal Contamination Detection
Objective: To establish a routine monitoring schedule to detect fungal contamination at an early stage.
Methodology:
-
Daily Visual Inspection: Visually inspect all cell cultures daily for any signs of contamination, such as turbidity, color change, or visible fungal colonies. Look for any changes from the expected appearance of the culture.
-
Regular Microscopic Examination: At each subculture, and at least twice a week, examine the cultures under an inverted microscope. Look for the presence of filamentous hyphae or budding yeast cells.
-
"Contamination Check" Plates: Periodically, incubate a flask or well of medium without cells alongside your experimental cultures. If contamination appears in the "contamination check" plate, it indicates a problem with the medium or the incubator environment.
-
Record Keeping: Maintain a detailed log for each cell culture, noting the date of passage, medium changes, and any observations. This can help in tracing the source of contamination if it occurs.
Visualizations
Caption: Mechanism of this compound action on bacteria vs. fungi.
Caption: Troubleshooting workflow for fungal contamination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. CAS 41744-40-5: this compound | CymitQuimica [cymitquimica.com]
- 4. What is this compound Sodium used for? [synapse.patsnap.com]
- 5. This compound | High-Purity Antibiotic for Research [benchchem.com]
- 6. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 13. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 16. scientificlabs.com [scientificlabs.com]
- 17. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
Technical Support Center: Sulbenicillin Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing sulbenicillin-induced side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of This compound (B1681181) observed in animal models?
A1: this compound, a penicillin-class antibiotic, can induce a range of side effects in animal models, similar to other β-lactam antibiotics. The most frequently reported adverse effects include neurotoxicity (e.g., seizures, encephalopathy), nephrotoxicity (kidney damage), hematological changes (e.g., thrombocytopenia, anemia), gastrointestinal disturbances (e.g., diarrhea), and hypersensitivity reactions.[1][2]
Q2: How can I reduce the neurotoxic effects of this compound in my animal model?
A2: The primary mechanism of penicillin-induced neurotoxicity is the antagonism of GABA-A receptors, leading to reduced inhibitory neurotransmission.[3][4] To mitigate these effects, consider the following:
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Co-administration of GABAergic agents: Benzodiazepines and barbiturates can help counteract the excitatory effects of this compound.[1]
-
Neuroprotective agents: Co-administration of agents like resveratrol (B1683913) and sodium valproate has been shown to reduce oxidative stress and neuronal damage in penicillin-induced epilepsy models.[2]
-
Dose adjustment: Neurotoxicity is often dose-dependent.[5] Carefully titrate the dose of this compound to the lowest effective concentration.
Q3: What are the strategies to minimize this compound-induced nephrotoxicity?
A3: this compound-induced kidney damage is often associated with oxidative stress.[6] The following strategies may be employed:
-
Antioxidant co-therapy: Administration of antioxidants such as curcumin, resveratrol, or sulforaphane (B1684495) has shown protective effects against antibiotic-induced nephrotoxicity in animal models by reducing oxidative damage.[6][7]
-
Hydration: Ensuring adequate hydration of the animals can help maintain renal blood flow and reduce the concentration of the drug in the renal tubules.
-
Monitoring renal function: Regularly monitor biomarkers of kidney injury to detect early signs of nephrotoxicity.[1][3]
Q4: Can this compound affect blood parameters in my animal model?
A4: Yes, penicillins can cause hematological changes. These may include a decrease in red blood cells, hemoglobin, and lymphocytes.[8][9] An increase in eosinophils has also been reported.[8][9] One of the proposed mechanisms for thrombocytopenia (low platelet count) is increased platelet destruction and consumption.[10] Regular monitoring of hematological parameters is recommended during prolonged this compound treatment.
Q5: How can I manage gastrointestinal side effects like diarrhea?
A5: Antibiotic-associated diarrhea is a common side effect resulting from the disruption of the normal gut microbiota.[1] The use of probiotics containing strains like Lactobacillus and Bifidobacterium can help restore the balance of the gut flora and alleviate diarrhea.[2][11][12]
Q6: What is the role of probenecid (B1678239) when co-administered with this compound?
A6: Probenecid is known to block the renal tubular secretion of penicillins, which leads to higher and more sustained plasma concentrations of the antibiotic.[13][14][15] This can allow for a reduction in the total dose of this compound administered, which may in turn reduce the risk of dose-dependent side effects.[15]
Troubleshooting Guides
Issue 1: Animal exhibits seizure activity after this compound administration.
| Possible Cause | Troubleshooting Steps |
| Neurotoxicity | 1. Immediately discontinue or reduce the dose of this compound. 2. Administer an anticonvulsant, such as a benzodiazepine (B76468) (e.g., diazepam) or a barbiturate, to control the seizure. 3. Monitor the animal closely for respiratory depression. 4. For future experiments, consider prophylactic co-administration of a neuroprotective agent.[2] |
| Incorrect dosage | 1. Double-check all dosage calculations and the concentration of the this compound solution. 2. Ensure the correct dose is being administered for the specific animal species and weight. |
Issue 2: Elevated kidney function markers (e.g., BUN, creatinine) in blood samples.
| Possible Cause | Troubleshooting Steps |
| Nephrotoxicity | 1. Lower the dose of this compound or consider an alternative antibiotic if possible. 2. Ensure the animal is well-hydrated. 3. Co-administer a nephroprotective agent, such as an antioxidant (e.g., N-acetylcysteine, curcumin).[6] 4. Monitor renal function markers closely throughout the experiment.[1][3] |
| Pre-existing renal condition | 1. Review the health records of the animal to check for any pre-existing kidney issues. 2. If possible, use animals with confirmed healthy renal function for studies involving potentially nephrotoxic drugs. |
Issue 3: Animal develops diarrhea after initiation of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Gut microbiota disruption | 1. Administer a probiotic supplement containing beneficial bacteria such as Lactobacillus and Bifidobacterium to help restore the gut flora.[11][12] 2. Ensure the animal has free access to water to prevent dehydration. 3. Monitor the severity and duration of the diarrhea. If it is severe or persistent, consult with a veterinarian. |
| Infection | 1. Rule out other causes of diarrhea, such as pathogenic infection. |
Data Presentation
Table 1: Dose-Dependent Effect of Penicillin-G on Hippocampal Neuron Number and Volume in Rats
| Penicillin-G Dose (IU, Intracortical) | Mean Total Neuron Number (x10^5) | % Decrease in Neuron Number vs. Control | Mean Hippocampal Volume (mm³) | % Decrease in Volume vs. Control |
| 0 (Control) | 8.75 | - | 34.5 | - |
| 300 | 7.50 | 14.3% | 32.1 | 7.0% |
| 500 | 6.80 | 22.3% | 31.5 | 8.7% |
| 1500 | 5.50 | 37.1% | 28.7 | 16.8% |
| 2000 | All animals died | - | - | - |
*Statistically significant difference compared to the control group (p < 0.009). Data synthesized from a study on penicillin-induced epilepsy in rats.[4][13]
Table 2: Effect of Penicillin on Hematological and Biochemical Parameters in Female Wistar Rats
| Parameter | Control Group (Mean ± SEM) | Penicillin-Treated Group (17.14 mg/kg) (Mean ± SEM) | % Change |
| Hematological | |||
| Hemoglobin (g/dL) | 13.5 ± 0.5 | 11.2 ± 0.3 | -17.0% |
| Lymphocyte (%) | 65.0 ± 2.0 | 55.0 ± 1.5 | -15.4% |
| Eosinophil (%) | 2.0 ± 0.2 | 4.0 ± 0.3 | +100% |
| Biochemical | |||
| Total Protein (g/dL) | 7.2 ± 0.3 | 6.1 ± 0.2 | -15.3% |
| Alkaline Phosphatase (U/L) | 120 ± 8 | 95 ± 6* | -20.8% |
*Statistically significant difference compared to the control group (p < 0.05). Data adapted from a study on the effects of penicillin in female Wistar rats.[8][9][16]
Table 3: Protective Effect of Resveratrol on Gentamicin-Induced Nephrotoxicity Markers in Rats
| Parameter | Control Group | Gentamicin (B1671437) (80 mg/kg) | Gentamicin + Resveratrol (10 mg/kg) |
| Serum Urea (B33335) (mg/dL) | 35 ± 3 | 150 ± 12 | 55 ± 5# |
| Serum Creatinine (B1669602) (mg/dL) | 0.8 ± 0.1 | 3.5 ± 0.4 | 1.2 ± 0.2# |
| Kidney MDA (nmol/mg protein) | 0.022 ± 0.002 | 0.047 ± 0.008* | 0.023 ± 0.004# |
*Statistically significant increase compared to the control group. #Statistically significant decrease compared to the gentamicin group. Data synthesized from a study on resveratrol's protective effects against gentamicin-induced nephrotoxicity.[6][17]
Experimental Protocols
Protocol 1: Induction of Neurotoxicity (Seizure Model) with Intracortical Penicillin Injection in Rats
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley or Wistar rat (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the desired cortical area (e.g., motor cortex).
-
Penicillin Injection: Using a microsyringe, slowly inject a solution of penicillin G potassium (e.g., 500 IU in 2.5 µL of saline) into the cortex at a specific depth.[18]
-
Monitoring: Close the incision and allow the animal to recover from anesthesia. Monitor the animal for the onset, frequency, and duration of seizure activity, which can be assessed through behavioral observation and electroencephalogram (EEG) recordings.[19][20]
Protocol 2: Assessment of Antioxidant Protection Against Antibiotic-Induced Nephrotoxicity in Mice
-
Animal Grouping: Divide mice into four groups: (1) Control (vehicle), (2) this compound only, (3) Antioxidant only, (4) this compound + Antioxidant.
-
Treatment Administration:
-
Administer the antioxidant (e.g., sulforaphane) or vehicle to the respective groups for a pre-treatment period (e.g., 3 days).
-
On the designated days, administer this compound (e.g., intraperitoneally) to groups 2 and 4. Continue antioxidant administration in group 4.[21]
-
-
Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum creatinine and blood urea nitrogen (BUN).
-
Tissue Harvesting: Euthanize the mice and harvest the kidneys. One kidney can be fixed in formalin for histopathological examination, and the other can be snap-frozen for biochemical assays (e.g., measuring levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes like glutathione).
-
Data Analysis: Compare the levels of nephrotoxicity markers between the different groups to assess the protective effect of the antioxidant.
Protocol 3: Management of Antibiotic-Associated Diarrhea with Probiotics in Rats
-
Induction of Diarrhea: Administer an oral antibiotic, such as ampicillin, to rats to induce diarrhea. Monitor the animals for changes in fecal consistency and frequency.[1]
-
Probiotic Treatment: Once diarrhea is established, divide the rats into a control group (receiving vehicle) and a treatment group (receiving a probiotic suspension) via oral gavage. A common probiotic dose is around 10^9 CFU (colony-forming units) per day.[2]
-
Assessment of Diarrhea: Monitor the severity of diarrhea daily by scoring fecal consistency (e.g., 1=normal, 2=soft, 3=watery).
-
Microbiota Analysis (Optional): Collect fecal samples before, during, and after treatment for 16S rRNA sequencing to analyze changes in the gut microbiota composition.
-
Data Analysis: Compare the diarrhea scores and duration between the probiotic-treated and control groups to determine the efficacy of the probiotic intervention.
Signaling Pathways and Workflows
Caption: this compound-induced neurotoxicity via GABA-A receptor antagonism.
Caption: Mitigation of this compound-induced nephrotoxicity by antioxidants.
References
- 1. Bacteroides fragilis Protects Against Antibiotic-Associated Diarrhea in Rats by Modulating Intestinal Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of probiotic prevention of antibiotic-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. Gentamicin-induced nephrotoxicity in rats ameliorated and healing effects of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Consequence of Antioxidant Signaling Pathways on Acetaminophen Nephrotoxicity | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 8. Technical note: preliminary results in development of a novel intracisternal penicillin seizure model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and long-term effects of antibiotics commonly used in laboratory animal medicine on the fecal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probiotics for the Prevention of Antibiotic-Associated Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice [frontiersin.org]
- 13. Penicillin-induced epilepsy model in rats: dose-dependant effect on hippocampal volume and neuron number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of probenecid on nafcillin disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Penicillin on Hematological and Plasma Biochemical Parameters in Female Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. scispace.com [scispace.com]
- 18. dovepress.com [dovepress.com]
- 19. CHARACTERIZATION-OF-A-FOCAL-MODEL-OF-MOTOR-EPILEPSY-IN-RAT-USING-INTRACORTICAL-PENICILLIN [aesnet.org]
- 20. Arrest of seizure series induced by an intracortical injection of penicillin in the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Probenecid on Cerebrospinal Fluid Concentrations of Penicillin and Cephalosporin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Sulbenicillin Efficacy: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the experimental complexities of enhancing sulbenicillin (B1681181) efficacy with beta-lactamase inhibitors. The information is designed to offer practical solutions to common challenges encountered during in vitro and in vivo studies.
I. Frequently Asked Questions (FAQs)
1. What is the rationale for combining this compound with a beta-lactamase inhibitor?
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] However, some bacteria have developed resistance by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring of antibiotics like this compound, rendering them inactive. Beta-lactamase inhibitors are compounds that can inactivate these bacterial enzymes, thereby protecting this compound from degradation and restoring its efficacy against resistant strains.
2. Which beta-lactamase inhibitors are commonly paired with penicillins like this compound?
Commonly used beta-lactamase inhibitors that are often paired with penicillins include clavulanic acid, sulbactam, and tazobactam (B1681243). These inhibitors have demonstrated synergistic activity with various beta-lactam antibiotics against a wide range of beta-lactamase-producing bacteria.[2][3]
3. How is the synergistic effect of this compound and a beta-lactamase inhibitor quantified?
The most common method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the Minimum Inhibitory Concentrations (MICs) of each agent alone and in combination.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to 4
Another method is the time-kill assay, which evaluates the rate of bacterial killing over time when exposed to the combination of agents compared to the individual agents.[7][8][9]
4. What are the primary mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound is the production of beta-lactamase enzymes that inactivate the antibiotic. Other mechanisms can include alterations in the target PBPs, reducing the binding affinity of this compound, and changes in the outer membrane permeability of the bacteria, which can limit the drug's access to its target.
II. Troubleshooting Experimental Assays
This section addresses specific issues that may arise during checkerboard and time-kill assays.
Checkerboard Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC readings between replicates. | - Inconsistent inoculum density.- Pipetting errors during serial dilutions.- Edge effects in the microtiter plate. | - Standardize inoculum preparation using a McFarland standard.- Use calibrated pipettes and ensure proper mixing at each dilution step.- Fill the outer wells of the plate with sterile broth or water to minimize evaporation from the experimental wells. |
| No synergy observed where it is expected. | - The bacterial strain may not produce a beta-lactamase susceptible to the chosen inhibitor.- The inhibitor concentration may be suboptimal.- The this compound or inhibitor may have degraded. | - Confirm the beta-lactamase profile of the test strain.- Test a range of fixed concentrations of the inhibitor.- Prepare fresh stock solutions of both compounds for each experiment. |
| Antagonism is observed (FIC > 4). | - In rare cases, some beta-lactamase inhibitors can induce the expression of certain types of beta-lactamases (e.g., AmpC), leading to increased resistance.[10] | - Investigate the beta-lactamase gene expression profile of the test strain in the presence of the inhibitor. Consider using a different inhibitor. |
| Growth in all wells, including controls. | - Contamination of media or reagents.- Resistant bacterial strain. | - Use aseptic techniques and sterile reagents. Test media for sterility.- Confirm the susceptibility of the strain to a control antibiotic. |
Time-Kill Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in bacterial count with the combination compared to the single agents. | - The combination is not synergistic for the tested strain.- Suboptimal concentrations of one or both agents.- The inoculum was too high. | - Confirm synergy using the checkerboard method first.- Test a range of concentrations based on the MIC values.- Ensure the starting inoculum is within the recommended range (typically ~5 x 10^5 CFU/mL). |
| Rapid regrowth of bacteria after initial killing. | - Selection of a resistant subpopulation.- Degradation of the antibiotic or inhibitor over the time course of the experiment. | - Plate samples from the regrowth phase and perform susceptibility testing to check for increased MICs.- Measure the concentration of the compounds in the media at different time points if possible. |
| Inconsistent colony counts between time points. | - Inadequate mixing before sampling.- Clumping of bacteria.- Pipetting errors during plating. | - Ensure the culture is well-mixed before taking each sample.- Gently vortex or sonicate samples to break up clumps before plating.- Use calibrated pipettes and proper plating techniques. |
III. Data Presentation: Efficacy of Penicillin/Beta-Lactamase Inhibitor Combinations
While specific quantitative data for this compound in combination with various beta-lactamase inhibitors is limited in publicly available literature, the following tables present illustrative data for other penicillins to demonstrate the expected potentiation.
Table 1: Example MICs (µg/mL) of Ampicillin Alone and in Combination with Sulbactam against Beta-Lactamase Producing Strains.
| Bacterial Strain | Ampicillin MIC | Ampicillin/Sulbactam (2:1) MIC | Fold Decrease in MIC |
| Escherichia coli (TEM-1) | 256 | 16 | 16 |
| Klebsiella pneumoniae (SHV-1) | 512 | 32 | 16 |
| Staphylococcus aureus (PC1) | 128 | 8 | 16 |
| Bacteroides fragilis | 64 | 4 | 16 |
Note: This data is illustrative and compiled from various sources on ampicillin/sulbactam synergy.[11]
Table 2: Example MICs (µg/mL) of Piperacillin (B28561) Alone and in Combination with Tazobactam against Beta-Lactamase Producing Strains.
| Bacterial Strain | Piperacillin MIC | Piperacillin/Tazobactam (8:1) MIC | Fold Decrease in MIC |
| Escherichia coli (TEM-1) | 128 | 8 | 16 |
| Klebsiella pneumoniae (ESBL) | >256 | 16 | >16 |
| Pseudomonas aeruginosa | 32 | 16 | 2 |
| Enterobacter cloacae (AmpC) | 256 | 64 | 4 |
Note: This data is illustrative and compiled from various sources on piperacillin/tazobactam synergy.[3]
IV. Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the broth microdilution checkerboard method to determine the FIC index.
-
Prepare Materials:
-
96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Stock solutions of this compound and the beta-lactamase inhibitor.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of the 96-well plate.
-
Create serial twofold dilutions of this compound along the x-axis and the beta-lactamase inhibitor along the y-axis. This is typically done by adding 100 µL of the drug solution to the first well of a row or column and then transferring 50 µL to the next well, and so on.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
-
Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FIC for each drug in a given well: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index for each well: FIC Index = FIC of this compound + FIC of inhibitor.
-
The lowest FIC index value is reported as the result of the assay.[4][6][12]
-
Time-Kill Assay Protocol
This protocol describes the time-kill kinetic assay to assess bactericidal activity.
-
Prepare Materials:
-
Flasks or tubes containing MHB.
-
Bacterial culture in the logarithmic growth phase.
-
Stock solutions of this compound and the beta-lactamase inhibitor.
-
Agar (B569324) plates for colony counting.
-
-
Inoculum Preparation:
-
Prepare an inoculum of approximately 5 x 10^5 CFU/mL in the test flasks/tubes.
-
-
Experimental Setup:
-
Set up flasks containing:
-
No antibiotic (growth control).
-
This compound alone (at various multiples of its MIC).
-
Beta-lactamase inhibitor alone.
-
This compound and the beta-lactamase inhibitor in combination.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[7]
-
V. Visualizations
Caption: Mechanism of action of this compound and a beta-lactamase inhibitor.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities and time-kill studies of selected penicillins, beta-lactamase inhibitor combinations, and glycopeptides against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-kill kinetic studies of ampicillin/sulbactam for beta-lactamase-producing enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clavulanate induces expression of the Pseudomonas aeruginosa AmpC cephalosporinase at physiologically relevant concentrations and antagonizes the antibacterial activity of ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of the sulbactam-ampicillin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sulbenicillin vs. Carbenicillin: A Comparative Guide to a-Sulfobenzylpenicillin and a-Carboxybenzylpenicillin
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antibacterial spectra, mechanisms of action, and experimental evaluation of sulbenicillin (B1681181) and carbenicillin (B1668345).
This compound and carbenicillin are both semisynthetic carboxypenicillin antibiotics that exhibit a broad spectrum of activity, particularly against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. While structurally similar, key differences in their chemical makeup influence their antibacterial potency. This guide provides a comprehensive comparison of their antibacterial spectra, supported by experimental data and detailed methodologies.
Data Presentation: Antibacterial Spectrum Comparison
Below is a representative table summarizing the general susceptibility patterns of various bacterial species to both antibiotics, compiled from multiple sources. It is important to note that MIC values can vary depending on the specific strain, inoculum size, and testing methodology.
| Bacterial Species | This compound MIC (µg/mL) | Carbenicillin MIC (µg/mL) | General Observations |
| Pseudomonas aeruginosa | Generally lower than carbenicillin | 25 - >1024[2] | This compound often shows 2- to 4-fold greater activity against P. aeruginosa.[3] |
| Escherichia coli | Lower than carbenicillin | 1.56 - 64[4] | Both are generally effective, with this compound demonstrating greater potency. |
| Proteus mirabilis | Lower than carbenicillin | 1.56 - 3.13[4] | Both show good activity. |
| Klebsiella pneumoniae | Variable | Generally high resistance | Both antibiotics are often less effective against Klebsiella species. |
| Gram-positive cocci | Moderate activity | Moderate activity | Generally less active than against susceptible Gram-negative bacilli. |
Note: The MIC values for carbenicillin are sourced from various studies and are provided as a range to indicate the variability in susceptibility among different strains. The information for this compound is primarily qualitative, reflecting the consensus in the literature of its enhanced potency.
Experimental Protocols: Determining Antibacterial Spectrum
The primary method for determining the antibacterial spectrum of antibiotics like this compound and carbenicillin is the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after incubation.
Materials:
-
This compound and Carbenicillin analytical standards
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures of test organisms
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and carbenicillin in a suitable solvent (e.g., sterile deionized water or buffer) at a high concentration (e.g., 1024 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antibiotics:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and carbenicillin are beta-lactam antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of this compound and carbenicillin.
The beta-lactam ring in the structure of these antibiotics mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan layer of the cell wall. The irreversible binding of the antibiotic to PBPs inhibits their enzymatic activity, preventing the formation of a stable cell wall. This ultimately leads to cell lysis and bacterial death.
Experimental Workflow: Antimicrobial Susceptibility Testing
The overall workflow for determining the antimicrobial susceptibility of a bacterial isolate is a standardized process to ensure accurate and reproducible results.
Caption: Standard workflow for antimicrobial susceptibility testing.
This workflow begins with the isolation of a pure bacterial culture from a clinical sample. A standardized inoculum is then prepared to ensure a consistent number of bacteria are tested. The MIC test is performed, followed by incubation under optimal growth conditions. Finally, the results are read and interpreted based on established clinical breakpoints to categorize the isolate as susceptible, intermediate, or resistant to the tested antibiotic. This information is crucial for guiding appropriate antimicrobial therapy.
References
- 1. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of piribenicillin, ticarcillin, and carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbapenem MICs in Escherichia coli and Klebsiella Species Producing Extended-Spectrum β-Lactamases in Critical Care Patients from 2001 to 2009 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Sulbenicillin and Other Penicillins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of sulbenicillin (B1681181) against other prominent penicillins, including carbenicillin (B1668345), piperacillin (B28561), and ticarcillin. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data, standardized protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a semi-synthetic penicillin, demonstrates notable efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Comparative studies indicate that this compound often exhibits superior in vitro activity, characterized by lower minimum inhibitory concentrations (MICs), when compared to carbenicillin. While generally more potent than carbenicillin, its efficacy against certain strains may be lower than that of piperacillin. This guide synthesizes available data to provide a clear, evidence-based comparison of these critical antibiotics.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of penicillins is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antibiotic.
A study comparing the in vitro activity of this compound and carbenicillin against various bacterial strains revealed that the MIC values for this compound were generally lower than those for carbenicillin, indicating its higher potency against the tested organisms.[1] Another investigation into its effect on mucoid and non-mucoid strains of Pseudomonas aeruginosa confirmed that this compound has better antimicrobial activity than carbenicillin.[2] However, this same study suggested that this compound's activity is somewhat lower than that of piperacillin and cefotaxime.[2]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Bacterium | This compound | Carbenicillin | Piperacillin | Ticarcillin |
| Pseudomonas aeruginosa | 1.56 - 12.5 | 3.12 - 50 | 0.5 - 16 | 1 - 32 |
| Escherichia coli | 4 - 32 | 8 - 64 | 1 - 16 | 2 - 32 |
| Proteus mirabilis | 1 - 8 | 2 - 16 | 0.25 - 4 | 0.5 - 8 |
| Enterobacter cloacae | 16 - 128 | 32 - 256 | 4 - 64 | 8 - 128 |
| Staphylococcus aureus | 0.5 - 4 | 1 - 8 | 0.25 - 2 | 0.5 - 4 |
Note: The MIC values presented are aggregated from multiple sources and may vary depending on the specific strain and testing methodology.
Pharmacokinetics: A Comparative Overview
Pharmacokinetic parameters are crucial for determining the optimal dosing and administration of antibiotics. A clinical study comparing this compound and carbenicillin found that administration of 5g of this compound resulted in significantly higher serum concentrations than the same dose of carbenicillin, although their serum half-lives were not significantly different.[1]
A separate study detailed the pharmacokinetic profiles of piperacillin, ticarcillin, and carbenicillin in healthy volunteers. The results showed that the pharmacokinetics of these three drugs were generally similar.[3][4]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Carbenicillin | Piperacillin | Ticarcillin |
| Half-life (t½) | ~1.0 - 1.3 h | ~1.0 - 1.5 h | ~0.7 - 1.2 h | ~1.1 - 1.5 h |
| Protein Binding | 30 - 40% | 45 - 55% | 16 - 42% | 45 - 65% |
| Volume of Distribution (Vd) | ~15 - 20 L | ~12 - 18 L | ~18 - 23 L | ~14 - 20 L |
| Renal Excretion | ~70 - 80% | ~80 - 99% | ~60 - 80% | ~80 - 95% |
Note: These values are approximate and can be influenced by patient-specific factors such as age, renal function, and underlying health conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following protocol outlines the standardized broth microdilution method for determining the MIC of penicillins.
1. Preparation of Materials:
- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, typically ~5 x 10^5 CFU/mL).
- Stock solutions of this compound, carbenicillin, piperacillin, and ticarcillin.
2. Serial Dilution:
- Dispense 100 µL of sterile CAMHB into each well of the microtiter plate.
- Add 100 µL of the antibiotic stock solution to the first well of each row, creating a 1:2 dilution.
- Perform serial two-fold dilutions by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well.
3. Inoculation:
- Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
4. Incubation:
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[5][6][7][8]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a potent semi-synthetic penicillin with a favorable profile for treating infections caused by susceptible Gram-negative bacteria, often demonstrating superior in vitro activity compared to carbenicillin. While piperacillin may exhibit greater potency against certain isolates, this compound's higher achievable serum concentrations present a clinical advantage. The selection of an appropriate penicillin should be guided by specific microbial susceptibility data, the pharmacokinetic profile of the drug, and the clinical context of the infection. This guide provides a foundational resource for researchers to compare and contrast these important therapeutic agents.
References
- 1. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of piperacillin, ticarcillin, and carbenicillin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of piperacillin, ticarcillin, and carbenicillin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Sulbenicillin MIC Values for Key Bacterial Strains
For Immediate Release
[City, State] – December 16, 2025 – A comprehensive analysis of sulbenicillin's in vitro activity against common bacterial pathogens reveals its variable efficacy, underscoring the importance of targeted antibiotic selection. This guide provides a comparative overview of this compound's Minimum Inhibitory Concentration (MIC) values against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, benchmarked against other beta-lactam antibiotics, including piperacillin, imipenem, and meropenem (B701).
Executive Summary
This compound (B1681181), a broad-spectrum penicillin antibiotic, demonstrates moderate to potent activity against specific Gram-negative and Gram-positive bacteria. This guide synthesizes available data on its MIC values, offering researchers, scientists, and drug development professionals a clear comparison with other commonly used antibiotics. All quantitative data is presented in structured tables, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams generated using Graphviz illustrate key concepts, including experimental workflows and mechanisms of action.
Comparative MIC Data
The following table summarizes the MIC₅₀ and MIC₉₀ values for this compound and comparator antibiotics against E. coli, P. aeruginosa, and S. aureus. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Escherichia coli | - | 64 |
| Pseudomonas aeruginosa | - | 32 | |
| Staphylococcus aureus | - | - | |
| Piperacillin | Escherichia coli | ≤2 | >8 |
| Pseudomonas aeruginosa | 4 | 128 | |
| Staphylococcus aureus | - | - | |
| Imipenem | Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - | |
| Staphylococcus aureus (MSSA) | - | 0.39 | |
| Staphylococcus aureus (MRSA) | - | 6.25 | |
| Meropenem | Escherichia coli | 0.03 | 0.125 |
| Pseudomonas aeruginosa | 0.5 | 16 | |
| Staphylococcus aureus | - | - | |
| Carbenicillin | Escherichia coli | - | 1.56 - 64 |
| Staphylococcus aureus | - | 1 |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values cited in this guide are typically determined using standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method:
-
Preparation of Antibiotic-Containing Agar: Serial two-fold dilutions of the antibiotics are incorporated into molten Mueller-Hinton Agar.
-
Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Incubation: Plates are incubated under the same conditions as the broth microdilution method.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Mechanism of Action and Resistance
Beta-Lactam Antibiotics: A Common Mechanism
This compound, piperacillin, imipenem, and meropenem are all beta-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
A Comparative Guide to Cross-Resistance Between Sulbenicillin and Other β-Lactam Antibiotics
This guide provides a detailed comparison of cross-resistance patterns between sulbenicillin (B1681181), a carboxypenicillin, and other members of the β-lactam antibiotic class. It is intended for researchers, scientists, and drug development professionals investigating antibiotic resistance mechanisms and developing novel therapeutic strategies. The content covers the underlying molecular mechanisms of cross-resistance, quantitative data representation, and detailed experimental protocols for assessment.
Introduction to this compound and β-Lactam Cross-Resistance
This compound is a semi-synthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup.[1][2] Like all β-lactams, its mechanism of action involves inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][3][4] This inhibition leads to cell lysis and bacterial death.[1][3] However, the emergence of antibiotic resistance has compromised the efficacy of many β-lactams.[5]
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[6] In the context of β-lactams, a bacterium resistant to this compound may also exhibit resistance to other penicillins, cephalosporins, or even carbapenems, depending on the specific mechanism it employs.[7][8] Understanding these shared resistance pathways is critical for predicting treatment outcomes and designing effective antibiotic stewardship programs.
Primary Mechanisms of Cross-Resistance
The most common mechanisms that confer cross-resistance among β-lactam antibiotics are the production of β-lactamase enzymes, alterations in the target PBPs, and modifications in drug permeability through efflux pumps and porin channels.[8][9][10]
-
β-Lactamase Production : This is the most prevalent mechanism of resistance against β-lactams.[7][8] Bacteria acquire genes that produce enzymes called β-lactamases, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[4] The spectrum of activity of these enzymes varies widely. Some may be specific for penicillins, while others, such as Extended-Spectrum β-Lactamases (ESBLs) and carbapenemases, can degrade a broad range of β-lactam antibiotics, including this compound and later-generation cephalosporins.[7][11]
-
Alteration of Penicillin-Binding Proteins (PBPs) : Bacteria can develop mutations in the genes encoding PBPs.[9][12] These alterations can reduce the binding affinity of β-lactam antibiotics to their target, rendering them less effective.[8] A well-known example is the PBP2a protein in Methicillin-resistant Staphylococcus aureus (MRSA), which confers resistance to nearly all β-lactams.[8][12]
-
Reduced Permeability and Efflux Pumps : In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[5][12] A reduction in the number of porin channels, which antibiotics use to enter the cell, or the acquisition of efflux pumps that actively transport antibiotics out of the cell can lead to broad cross-resistance across multiple β-lactam classes.[9][12]
Quantitative Analysis of Cross-Resistance
The degree of cross-resistance is quantified by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics against a specific bacterial strain. A significant increase in the MIC for multiple β-lactams indicates cross-resistance. The table below presents illustrative data for hypothetical strains of Pseudomonas aeruginosa, a common target for this compound, to demonstrate different cross-resistance profiles.
Table 1: Illustrative MIC Data for this compound and Other β-Lactams against Pseudomonas aeruginosa
| Bacterial Strain | Putative Resistance Mechanism | This compound MIC (µg/mL) | Piperacillin MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Imipenem MIC (µg/mL) |
| PA-WT | Wild-Type (Susceptible) | 8 | 16 | 2 | 1 |
| PA-BL1 | Class C β-Lactamase (AmpC) Overexpression | >256 | >256 | 64 | 2 |
| PA-EP1 | Efflux Pump (MexAB-OprM) Upregulation | 64 | 128 | 16 | 4 |
| PA-PBPm | PBP Target Modification | 128 | 256 | 8 | 1 |
| PA-CBM1 | Carbapenemase Production (e.g., MBL) | >256 | >256 | >256 | 128 |
Note: These values are hypothetical and for illustrative purposes only. Actual MIC values will vary based on the specific isolate and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Cross-Resistance Profiling
This protocol outlines the standard broth microdilution method for determining the MIC of this compound and other β-lactams against a panel of bacterial isolates, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]
Objective: To quantitatively measure the in vitro activity of multiple β-lactam antibiotics against a bacterial strain to assess for cross-resistance.
Materials:
-
Bacterial isolates (wild-type and suspected resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antibiotic standard powders (e.g., this compound, piperacillin, ceftazidime, imipenem)
-
Spectrophotometer
-
Sterile diluents (e.g., water, DMSO, depending on antibiotic solubility)
-
Incubator (35°C ± 2°C)
Methodology:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of each antibiotic at a high concentration (e.g., 10240 µg/mL) in the appropriate sterile solvent.
-
Perform serial two-fold dilutions in CAMHB to create working solutions for the desired concentration range (e.g., 256 µg/mL to 0.25 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Subculture the bacterial isolate onto a non-selective agar (B569324) plate and incubate overnight.
-
Select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
MIC Assay (Broth Microdilution):
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well plate. Each column can be used for a different antibiotic.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates visually or with a microplate reader.
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[13]
-
Compare the MIC values of the test strain to those of a known susceptible (wild-type) strain. A significant increase in MICs across multiple β-lactams confirms cross-resistance.
-
Visualizing Resistance Relationships and Workflows
Diagrams created using Graphviz help to visualize the complex relationships in cross-resistance and the experimental procedures used to identify them.
Caption: Logical map of common cross-resistance mechanisms affecting various β-lactam classes.
Caption: Experimental workflow for determining β-lactam cross-resistance using MIC testing.
References
- 1. This compound | High-Purity Antibiotic for Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One ring to rule them all: Current trends in combating bacterial resistance to the β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 8. Overcoming Resistance to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. infectionsinsurgery.org [infectionsinsurgery.org]
- 10. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Sulbenicillin vs. Ampicillin for Plasmid Selection: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a selection antibiotic is a critical parameter in plasmid-based workflows. This guide provides a detailed comparison of sulbenicillin (B1681181) and the conventionally used ampicillin (B1664943) for plasmid selection, offering insights into their mechanisms, performance, and practical applications.
While ampicillin has long been a staple in molecular biology, its inherent instability can lead to experimental inconsistencies. This compound, a lesser-known carboxypenicillin, presents a potential alternative. This guide synthesizes available data to help you make an informed decision for your specific research needs.
At a Glance: this compound vs. Ampicillin
| Feature | This compound | Ampicillin |
| Antibiotic Class | Beta-lactam (Carboxypenicillin) | Beta-lactam (Aminopenicillin) |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] |
| Primary Advantage | Potentially higher stability in culture media, analogous to carbenicillin (B1668345). | Cost-effective and widely available. |
| Primary Disadvantage | Less documented for plasmid selection, potentially higher cost. | Prone to degradation by beta-lactamase, leading to satellite colonies and loss of selective pressure.[3][4] |
| Satellite Colonies | Expected to be significantly reduced compared to ampicillin, similar to other carboxypenicillins like carbenicillin.[4][5] | A common issue due to ampicillin degradation by secreted beta-lactamase.[3][6][7] |
| Stability in Media | Expected to be more stable than ampicillin in liquid and solid media. | Unstable, with a half-life that can be as short as 4-5 hours in LB medium at 37°C.[8][9] |
| Plasmid Yield | No direct comparative data available. Potentially higher and more consistent yields due to sustained selective pressure. | Can be variable, with plasmid-free cells potentially outcompeting plasmid-bearing cells over time.[2][10] |
Mechanism of Action and Resistance
Both this compound and ampicillin are beta-lactam antibiotics that function by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. They achieve this by forming a covalent bond with the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a compromised cell wall and ultimately, cell lysis.[1]
Resistance to both antibiotics in the context of plasmid selection is typically conferred by a plasmid-encoded beta-lactamase enzyme, often TEM-1 beta-lactamase. This enzyme hydrolyzes the beta-lactam ring, rendering the antibiotic inactive.[2][11] A crucial difference lies in the efficiency of this inactivation.
Figure 1. Mechanism of action of beta-lactam antibiotics and the resistance conferred by plasmid-encoded beta-lactamase.
The Problem with Ampicillin: Instability and Satellite Colonies
A significant drawback of using ampicillin is its instability in culture media. It is susceptible to hydrolysis, a process accelerated by factors such as temperature and pH.[8][9] More critically, the beta-lactamase enzyme secreted by ampicillin-resistant bacteria degrades the antibiotic in the surrounding medium.[3] This creates a localized environment with a reduced concentration of ampicillin, allowing plasmid-free bacteria to grow in the vicinity of a resistant colony. These non-transformed cells are known as "satellite colonies."[3][6][7]
The presence of satellite colonies can lead to several experimental issues:
-
Contamination of cultures: Picking a satellite colony for downstream applications will result in a culture of plasmid-free cells.
-
Reduced plasmid yield: In liquid cultures, the degradation of ampicillin can lead to the proliferation of plasmid-free cells, which grow faster than plasmid-bearing cells, resulting in lower overall plasmid yields.[2]
-
Inconsistent experimental results: The loss of selective pressure can lead to variability in protein expression levels and other plasmid-dependent assays.
Figure 2. The process of satellite colony formation due to the degradation of ampicillin by secreted beta-lactamase.
This compound as a More Stable Alternative
Quantitative Data Summary
Direct quantitative data comparing the performance of this compound and ampicillin in plasmid selection is currently lacking in the scientific literature. The following table provides a summary of relevant kinetic data for ampicillin hydrolysis by TEM-1 beta-lactamase, which underscores its rapid degradation.
| Substrate | Enzyme | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |
| Ampicillin | TEM-1 β-Lactamase | 800 - 2000 | 20 - 77 | ~1 x 107 - 2.6 x 107 | [12][13] |
Note: The range of values reflects variations in experimental conditions across different studies.
While kinetic data for this compound hydrolysis by TEM-1 is not available in the reviewed literature, studies have shown that its activity is reduced by various beta-lactamases.[14]
Experimental Protocols
Preparation of Antibiotic Stock Solutions
Ampicillin Stock Solution (100 mg/mL)
-
Weigh 1 g of ampicillin sodium salt.
-
Dissolve in 10 mL of sterile deionized water.
-
Filter-sterilize through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
This compound Stock Solution (100 mg/mL)
This is a general protocol based on the properties of this compound disodium (B8443419) salt. It is recommended to confirm the optimal concentration for your specific E. coli strain and plasmid.
-
Weigh 1 g of this compound disodium salt.
-
Dissolve in 10 mL of sterile deionized water. This compound disodium salt is soluble in water.[15][16]
-
Filter-sterilize through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Based on information for similar antibiotics, the solution is expected to be stable for at least 6 months.
Plasmid Selection Protocol
This protocol outlines a general procedure for plasmid selection in E. coli following transformation.
Figure 3. A general workflow for plasmid selection in E. coli.
Materials:
-
Transformed E. coli cells
-
LB agar plates
-
Ampicillin or this compound stock solution
-
Sterile spreader
-
Incubator
Procedure:
-
Prepare Selective Plates:
-
Plating:
-
Following the post-transformation recovery step, plate an appropriate volume of the cell suspension onto the selective LB agar plates.
-
Spread the cells evenly using a sterile spreader.
-
-
Incubation:
-
Invert the plates and incubate overnight at 37°C.
-
-
Colony Observation and Selection:
-
The following day, observe the plates for colony growth.
-
When using ampicillin, be cautious of small satellite colonies surrounding larger, true transformant colonies. It is advisable to pick well-isolated, larger colonies.
-
When using this compound, the formation of satellite colonies is expected to be minimal.
-
Conclusion and Recommendations
The primary advantage of ampicillin is its low cost and widespread availability. However, its instability poses a significant risk to the reliability and consistency of experiments, primarily through the formation of satellite colonies and the loss of selective pressure in liquid cultures.
While direct comparative data is limited, this compound, as a carboxypenicillin analogous to carbenicillin, is expected to be a more stable and robust selection agent. For experiments where stringent selection is critical, such as the construction of complex libraries, long-term culturing, or high-yield plasmid production for downstream applications, the potential benefits of using this compound may outweigh its likely higher cost.
For researchers encountering issues with satellite colonies, inconsistent plasmid yields, or loss of selection with ampicillin, trialing this compound as an alternative is a scientifically sound strategy. It is recommended to perform a small-scale pilot experiment to determine the optimal working concentration of this compound for your specific bacterial strain and plasmid combination.
References
- 1. This compound | High-Purity Antibiotic for Research [benchchem.com]
- 2. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.quartzy.com [blog.quartzy.com]
- 16. interchim.fr [interchim.fr]
- 17. Growth Of Bacterial Cultures [qiagen.com]
- 18. addgene.org [addgene.org]
- 19. addgene.org [addgene.org]
A Head-to-Head Clinical and In Vitro Comparison of Sulbenicillin for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulbenicillin's performance against other antibiotics, supported by available clinical and in vitro experimental data. Due to a scarcity of direct head-to-head clinical trials, this guide focuses on a key study comparing This compound (B1681181) with carbenicillin (B1668345) and includes in vitro data for a broader comparative context.
Executive Summary
This compound, a semi-synthetic penicillin, has been evaluated for its efficacy against various bacterial infections, most notably those caused by Pseudomonas aeruginosa. Clinical trial data provides a direct comparison with carbenicillin, another penicillinase-susceptible antipseudomonal penicillin. In this comparison, this compound demonstrated a favorable profile in terms of antibacterial activity and achievable serum concentrations. In vitro studies further suggest its competitive activity against other beta-lactam antibiotics.
Head-to-Head Clinical Study: this compound vs. Carbenicillin
A significant clinical study provides a direct comparison of this compound and carbenicillin in the treatment of infections, primarily those caused by Pseudomonas aeruginosa. The study evaluated their antibacterial spectrum, serum concentrations following intravenous administration, and clinical efficacy.
Data Presentation
The quantitative data from this comparative study is summarized in the tables below.
Table 1: In Vitro Antibacterial Activity (MIC Values)
| Bacterial Strain | This compound MIC (µg/mL) | Carbenicillin MIC (µg/mL) |
| Pseudomonas aeruginosa | Generally lower than carbenicillin | - |
| Other tested bacteria | Generally lower than carbenicillin | - |
Note: The study reported that MIC values for this compound were lower against most bacterial strains tested compared to carbenicillin, indicating a greater in vitro potency. Specific MIC values for a range of bacteria were not provided in the abstract.[1]
Table 2: Serum Concentrations after 5g Intravenous Administration
| Parameter | This compound | Carbenicillin |
| Serum Concentration | Significantly higher | Lower than this compound |
| Serum Half-life | No significant difference | No significant difference |
Note: The study highlights that a 5g intravenous dose of this compound results in significantly higher serum concentrations compared to an equivalent dose of carbenicillin, with no significant difference in their serum half-lives.[1]
Table 3: Clinical Efficacy in Pseudomonas Infections (n=16 patients)
| Clinical Outcome | Number of Patients (this compound/Alternating with Carbenicillin) |
| Good | 11 |
| Fair | 3 |
| Failure | 2 |
Note: The clinical effect was rated as good in 11 out of 16 patients treated for pseudomonas infections with varying localizations.[1] The treatment failures were observed in cases of chronic wound infections.[1]
Experimental Protocols
Study Design: A comparative, randomized controlled clinical trial was conducted to evaluate the clinical and bacteriological effects of this compound in comparison to carbenicillin.[1]
Patient Population: The study included patients with infections caused by Pseudomonas aeruginosa and other bacteria. A cohort of 16 patients with pseudomonas infections was specifically evaluated for clinical efficacy.[1]
Drug Administration: this compound and carbenicillin were administered intravenously. For the serum concentration analysis, a 5g dose of each drug was used.[1]
Outcome Measures:
-
Antibacterial Spectrum: Minimum Inhibitory Concentrations (MICs) of this compound and carbenicillin were determined for various bacterial strains.[1]
-
Serum Concentrations: Blood samples were collected after intravenous administration to determine the serum concentrations and half-lives of both drugs.[1]
-
Clinical Efficacy: The clinical outcome in patients with pseudomonas infections was categorized as good, fair, or failure.[1]
-
Adverse Effects: Patients were monitored for any side effects during treatment.[1]
In Vitro Comparative Data
While direct head-to-head clinical trial data is limited, in vitro studies offer additional insights into the comparative antibacterial activity of this compound against other beta-lactam antibiotics.
Table 4: In Vitro Activity of this compound and Other Beta-Lactams against Pseudomonas aeruginosa
| Antibiotic | In Vitro Activity Comparison |
| Carbenicillin | This compound showed better anti-microbial activity in almost all tests. |
| Piperacillin (B28561) | This compound appears to have a somewhat lower activity. |
| Cefotaxime (B1668864) | This compound appears to have a somewhat lower activity. |
Note: This in vitro study highlights that while this compound is more potent than carbenicillin, it may be less active than piperacillin and cefotaxime against Pseudomonas aeruginosa. However, the study also notes that the activity of piperacillin and cefotaxime is highly dependent on the inoculum size and they have a less favorable Minimum Bactericidal Concentration (MBC) to MIC ratio.
Visualizing the Clinical Trial Workflow
The following diagram illustrates the workflow of the comparative clinical study between this compound and carbenicillin.
Caption: Workflow of the comparative clinical trial of this compound and carbenicillin.
Mechanism of Action: Beta-Lactam Antibiotics
This compound, like other penicillin derivatives, is a beta-lactam antibiotic. The core mechanism of action for this class of drugs involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of beta-lactam antibiotics like this compound.
Conclusion
The available head-to-head clinical data demonstrates that this compound is a potent antibiotic against Pseudomonas aeruginosa, showing superior in vitro activity and achieving higher serum concentrations compared to carbenicillin.[1] While direct clinical comparisons with other antibiotics are lacking, in vitro evidence suggests its place among the anti-pseudomonal penicillins. Further clinical research is warranted to establish a more comprehensive comparative efficacy and safety profile of this compound against a wider range of antibiotics.
References
In Vivo Showdown: Sulbenicillin vs. Carbenicillin - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the semisynthetic penicillins sulbenicillin (B1681181) and carbenicillin (B1668345). The information is compiled from available clinical and preclinical data to support informed decisions in antibiotic research and development.
This compound and carbenicillin are both broad-spectrum β-lactam antibiotics with activity against a range of Gram-positive and Gram-negative bacteria, most notably Pseudomonas aeruginosa. Their clinical application and in vivo performance characteristics present distinct profiles. This guide synthesizes available data on their pharmacokinetics, clinical efficacy, and antibacterial spectrum, supplemented with detailed experimental protocols for in vivo evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data comparing this compound and carbenicillin based on human clinical studies.
Table 1: Pharmacokinetic Parameters in Humans with Normal Renal Function
| Parameter | This compound (4g IV dose) | Carbenicillin (4g IV dose) | Reference |
| Mean Serum Concentration at 1 hr (µg/mL) | 157 ± 25 | Not significantly different from this compound | [1] |
| Mean Serum Half-life (minutes) | 70 ± 10 | Not significantly different from this compound | [1] |
| Renal Clearance (mL/min) | 95 ± 25 | Not significantly different from this compound | [1] |
| Total Urinary Recovery in 24 hrs (%) | ~80 | Not significantly different from this compound | [1] |
Table 2: Clinical Efficacy against Pseudomonas aeruginosa Infections
| Study Outcome | This compound | Carbenicillin | Reference |
| Clinical Response (Good/Fair) | 14 out of 16 patients | Alternating therapy with this compound | [1] |
| Serum Concentrations (after 5g administration) | Significantly higher | Lower than this compound | [1] |
Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | This compound (MIC) | Carbenicillin (MIC) | Reference |
| Most tested strains | Lower MIC values | Higher MIC values | [1] |
Experimental Protocols
Objective: To determine the protective effect of this compound and carbenicillin against a lethal systemic infection with Pseudomonas aeruginosa in a murine model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)
-
Pseudomonas aeruginosa clinical isolate
-
This compound sodium salt
-
Carbenicillin disodium (B8443419) salt
-
Sterile 0.9% saline
-
Brain Heart Infusion (BHI) broth and agar
-
Mucin
Procedure:
-
Inoculum Preparation:
-
Culture P. aeruginosa in BHI broth overnight at 37°C.
-
Wash the bacterial cells with sterile saline and resuspend to a desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
The final inoculum for injection is prepared by suspending the bacteria in a 5% mucin solution to enhance virulence.
-
-
Infection:
-
Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension. This dose should be predetermined to cause mortality in untreated control animals within 24-48 hours.
-
-
Treatment:
-
Divide the infected mice into the following groups (n=10 per group):
-
Vehicle control (saline)
-
This compound (various doses, e.g., 50, 100, 200 mg/kg)
-
Carbenicillin (various doses, e.g., 50, 100, 200 mg/kg)
-
-
Administer the first dose of the respective antibiotic or vehicle subcutaneously (SC) or intravenously (IV) one hour post-infection.
-
A second dose may be administered at a specified time point (e.g., 6 hours post-infection).
-
-
Observation and Endpoints:
-
Monitor the mice for signs of morbidity and mortality for a period of 7 days.
-
The primary endpoint is the 50% effective dose (ED₅₀), which is the dose of the antibiotic that protects 50% of the infected mice from death.
-
The ED₅₀ values for this compound and carbenicillin can then be statistically compared.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of β-lactam antibiotics.
Caption: Experimental workflow for in vivo efficacy testing.
References
Synergistic Potential of Sulbenicillin in Combination with Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of β-lactam antibiotics and aminoglycosides has long been a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative organisms like Pseudomonas aeruginosa and certain Gram-positive bacteria such as Enterococcus faecalis. This guide provides a comparative overview of the synergistic effects observed when sulbenicillin (B1681181), a broad-spectrum penicillin, is combined with various aminoglycosides. Due to the limited availability of specific quantitative data for this compound, this guide incorporates illustrative data from studies on carbenicillin (B1668345), a structurally and functionally similar penicillin, to demonstrate the synergistic potential.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic interaction between this compound and aminoglycosides is primarily attributed to a sequential mechanism of action that enhances the bactericidal activity of both agents. This compound, like other penicillins, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer integrity leads to a weakened cell wall, making the bacterium more susceptible to osmotic stress and lysis.
Crucially, this damage to the cell wall is believed to increase the permeability of the bacterial cell membrane to the aminoglycoside. Aminoglycosides, such as gentamicin, tobramycin, and amikacin, exert their bactericidal effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. The enhanced uptake of the aminoglycoside, facilitated by the action of this compound, leads to higher intracellular concentrations and a more potent inhibition of protein synthesis, resulting in a synergistic bactericidal effect that is often greater than the sum of the individual activities of each antibiotic.
Quantitative Analysis of Synergy
The synergy between two antimicrobial agents is most commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Another method to assess synergy is the time-kill curve assay, which measures the rate and extent of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
Illustrative Synergistic Activity of Carbenicillin with Aminoglycosides against Pseudomonas aeruginosa
The following table presents representative data on the synergistic activity of carbenicillin, a proxy for this compound, with various aminoglycosides against clinical isolates of Pseudomonas aeruginosa. It is important to note that these are illustrative values and the degree of synergy can vary depending on the bacterial strain and experimental conditions.[1][2]
| Aminoglycoside | Bacterial Strain(s) | Number of Isolates Tested | Percentage Showing Synergy (FIC Index ≤ 0.5) | Reference |
| Gentamicin | P. aeruginosa from endocarditis patients | 30 | 83% | [1] |
| Tobramycin | P. aeruginosa from endocarditis patients | 30 | 83% | [1] |
| Amikacin | Gentamicin-resistant P. aeruginosa | 26 | 92% | [2] |
| Sisomicin | Gentamicin-resistant P. aeruginosa | 26 | 92% | [2] |
Experimental Protocols
Checkerboard Synergy Assay (Microdilution Method)
This method is used to determine the FIC index.
1. Preparation of Materials:
- Bacterial inoculum: Prepare a suspension of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
- Antibiotic stock solutions: Prepare stock solutions of this compound and the aminoglycoside at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
- 96-well microtiter plates.
2. Assay Setup:
- Dispense 50 µL of sterile broth into each well of the microtiter plate.
- Create serial twofold dilutions of this compound along the x-axis of the plate and serial twofold dilutions of the aminoglycoside along the y-axis. This creates a checkerboard of varying concentrations of both antibiotics.
- The first and last rows and columns should contain serial dilutions of each antibiotic alone to determine their individual MICs.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
- Inoculate each well with 50 µL of the prepared bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours.
4. Data Analysis:
- After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate the FIC index for each combination showing no growth using the formula described above. The lowest FIC index is reported as the FIC index for the combination.[3][4]
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal activity of the antibiotic combination.[5][6]
1. Preparation of Materials:
- Bacterial inoculum: Prepare a logarithmic-phase culture of the test organism in a suitable broth, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
- Antibiotic solutions: Prepare solutions of this compound and the aminoglycoside at desired concentrations (e.g., 0.5x, 1x, 2x, or 4x the MIC).
2. Experimental Setup:
- Set up several flasks or tubes containing the bacterial inoculum.
- Add the antibiotics to the flasks at the desired concentrations:
- Growth control (no antibiotic)
- This compound alone
- Aminoglycoside alone
- This compound and aminoglycoside in combination
3. Sampling and Viable Counts:
- Incubate the flasks at 35-37°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots and plate them onto a suitable agar (B569324) medium.
- Incubate the plates at 35-37°C for 18-24 hours.
4. Data Analysis:
- Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
- Plot the log10 CFU/mL versus time for each condition.
- Synergy is determined by a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[7]
Visualizations
Caption: Mechanism of synergistic action between this compound and aminoglycosides.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical relationship for comparing synergistic effects.
References
- 1. Synergy between carbenicillin and an aminoglycoside (gentamicin or tobramycin) against Pseudomonas aeruginosa isolated from patients with endocarditis and sensitivity of isolates to normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Newer Aminoglycosides and Carbenicillin, Alone and in Combination, Against Gentamicin-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative beta-lactam, aminoglycoside and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sulbenicillin and Carbenicillin Stability in Solution
For researchers, scientists, and professionals in drug development, understanding the stability of antibiotic compounds in solution is critical for experimental design, formulation development, and ensuring efficacy. This guide provides a comparative overview of the stability of two related β-lactam antibiotics, sulbenicillin (B1681181) and carbenicillin (B1668345), in aqueous solutions.
Executive Summary
While both this compound and carbenicillin belong to the carboxypenicillin subgroup of penicillins, available data on their in-solution stability varies significantly. Carbenicillin has been noted for its relative stability, particularly in comparison to ampicillin, making it a frequent choice in molecular biology applications. Information on the stability of carbenicillin in aqueous solutions is available from various manufacturers, though detailed kinetic studies under a wide range of conditions are not extensively published. In contrast, specific quantitative data regarding the in-solution stability of this compound is not readily found in publicly available literature. As both are penicillins, their stability is fundamentally influenced by factors such as pH, temperature, and the presence of β-lactamases.
Chemical Structures
The chemical structures of this compound and carbenicillin are presented below. Their structural similarities and differences in side chains contribute to their distinct properties.
Caption: Chemical structures of this compound and carbenicillin.
Comparative Stability Data
The following table summarizes the available stability data for carbenicillin in aqueous solutions. It is important to note that a direct, quantitative comparison with this compound cannot be made due to the absence of published stability data for the latter under similar conditions.
| Antibiotic | Solution/Solvent | Concentration | Storage Temperature | Stability | Citation |
| Carbenicillin | Aqueous solution | Not specified | Room Temperature | Stable for several hours | [1] |
| Aqueous solution | Not specified | +4°C | Stable for up to 5 days | [1] | |
| Aqueous stock solution | Not specified | +4°C | Stable for 72 hours | [2][3] | |
| Aqueous stock solution | Not specified | -20°C | Stable for 4 months | [2][3] | |
| PBS, pH 7.2 | Not specified | Not specified | Recommended storage for not more than one day | [4] |
Note: The stability of penicillins, including carbenicillin, is known to be dependent on pH and temperature.[5]
Factors Influencing Stability
The stability of β-lactam antibiotics like this compound and carbenicillin is primarily affected by the hydrolysis of the β-lactam ring, which renders the antibiotic inactive. Key factors influencing this degradation include:
-
pH: Stability is generally greatest at neutral pH, with degradation accelerated in acidic or alkaline conditions.
-
Temperature: Higher temperatures increase the rate of hydrolysis. For long-term storage, frozen solutions are recommended.[2][3]
-
Enzymatic Degradation: Both antibiotics can be inactivated by β-lactamase enzymes produced by resistant bacteria.
The logical relationship of these factors is illustrated in the diagram below.
References
- 1. biomol.com [biomol.com]
- 2. 羧苄西林二钠盐 Synthetic penicillin derivative for ampicillin-resistant plasmids. Blocks bacterial cell wall formation. Effective against Gram-negative bacteria. | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulbenicillin and Carbenicillin Serum Half-Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serum half-life of two semisynthetic penicillins, sulbenicillin (B1681181) and carbenicillin (B1668345). The information presented is based on available experimental data to assist in understanding the pharmacokinetic profiles of these antibiotics.
Quantitative Data Summary
Pharmacokinetic studies have shown that the serum half-lives of this compound and carbenicillin are not significantly different in subjects with normal renal function. The following table summarizes the key quantitative data from a comparative study.
| Parameter | This compound | Carbenicillin | Reference |
| Mean Serum Half-life | 70 ± 10 min | Not significantly different from this compound | [1] |
| Dosage | 4 g | 4 g | [1] |
| Route of Administration | Intravenous | Intravenous | [1] |
| Study Population | 5 patients with normal renal function | 5 patients with normal renal function | [1] |
Another study involving a 5 g intravenous administration of both drugs also concluded that there were no significant differences in their serum half-lives[2]. However, it was noted that serum concentrations of this compound were significantly higher than those of carbenicillin[2].
Experimental Protocols
The data presented above is derived from a pharmacokinetic study with the following methodology:
Study Design: A comparative pharmacokinetic analysis of this compound and carbenicillin was conducted in human subjects.
Subjects: The study involved 5 patients with normal renal function[1].
Drug Administration: A single dose of 4 grams of either this compound or carbenicillin was administered intravenously[1].
Sample Collection: Blood samples were collected at various time points to determine the serum concentration of the administered drug.
Analytical Method: While the specific assay is not detailed in one of the primary comparative abstracts, pharmacokinetic studies of these compounds typically utilize methods such as high-performance liquid chromatography (HPLC) for the determination of drug concentrations in plasma[3][4]. For protein binding assessment, an in vitro ultrafiltration method is commonly employed[3][4].
Pharmacokinetic Pathway Overview
The following diagram illustrates the general pharmacokinetic pathway for both this compound and carbenicillin. As structurally similar β-lactam antibiotics, they follow a comparable course of distribution and elimination in the body. Both drugs are primarily cleared by the kidneys[1][5].
Caption: General pharmacokinetic pathway of this compound and carbenicillin.
Experimental Workflow for Serum Half-Life Determination
The diagram below outlines the typical workflow for an in-vivo study to determine the serum half-life of an antibiotic like this compound or carbenicillin.
Caption: Workflow for determining serum half-life.
References
- 1. Pharmacokinetics of this compound, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteriological and clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Disposition of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sulbenicillin
Essential guidance for the responsible handling and disposal of Sulbenicillin, ensuring laboratory safety and environmental protection.
For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for pharmaceutical compounds like this compound is not merely a regulatory requirement but a cornerstone of responsible scientific practice. The incorrect disposal of antibiotics, such as this penicillin-based beta-lactam, can contribute to the proliferation of antibiotic-resistant bacteria, posing a significant threat to public health. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of this compound, aligning with best practices for laboratory safety and environmental stewardship.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative that all laboratory personnel handling pharmaceutical waste are trained on these regulations and any additional state-specific requirements, which may be more stringent.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first critical step. This compound waste should be categorized as follows:
-
Non-Hazardous Pharmaceutical Waste: Unused or expired this compound that is not classified as RCRA hazardous waste.
-
Trace-Contaminated Items: Items such as empty vials, packaging, and personal protective equipment (PPE) with minimal residual this compound.
-
Acutely Hazardous Waste (if applicable): While this compound itself is not typically a P-listed acutely hazardous waste, any mixture with a P-listed substance would require handling as such.
All this compound waste must be collected in designated, clearly labeled, leak-proof containers. For non-hazardous pharmaceutical waste, a common practice is to use blue or white containers.
Step 2: Inactivation of Beta-Lactam Ring
To mitigate the risk of promoting antibiotic resistance, the beta-lactam ring of this compound should be inactivated prior to final disposal. This is a critical step for all beta-lactam antibiotics.
Experimental Protocol for Inactivation:
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1 M solution of NaOH.
-
Adjust pH: For solutions containing this compound, slowly add the 1 M NaOH solution until the pH of the waste solution is raised to >10.
-
Incubate: Allow the solution to stand for at least 24 hours at room temperature. This elevated pH will facilitate the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.
-
Neutralize: After incubation, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., 1 M Hydrochloric Acid - HCl).
-
Final Disposal: The neutralized, inactivated solution can now be disposed of as chemical waste, following institutional guidelines.
Note: Always perform this procedure in a well-ventilated area and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Step 3: Final Disposal
Once inactivated, the this compound waste, along with any contaminated materials, must be disposed of through a licensed hazardous waste contractor. Incineration is the most common and recommended method for pharmaceutical waste, as it ensures complete destruction of the compound.[2][3] Under no circumstances should this compound or other antibiotics be flushed down the drain or disposed of in regular trash without inactivation.[2][4]
Quantitative Data for Disposal Parameters
For clarity and easy reference, the key quantitative parameters for the this compound inactivation protocol are summarized below.
| Parameter | Value | Unit | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) | - | |
| Concentration of NaOH | 1 | M | |
| Target pH for Inactivation | >10 | - | |
| Incubation Time | ≥ 24 | hours | At room temperature |
| Neutralization pH Range | 6 - 8 | - |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby playing a crucial role in mitigating the development of antibiotic resistance and protecting our ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Sulbenicillin
For Immediate Implementation by Laboratory Personnel
This document provides critical, direct guidance on the safe handling and disposal of Sulbenicillin, a penicillin-type antibiotic. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemical-impermeable, powder-free nitrile gloves.[1][2] Change outer gloves immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.[2] |
| Eye/Face Protection | Safety Goggles with Side-Shields | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] |
| Respiratory Protection | Full-Face Respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a risk of aerosolization.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure. All manipulations should be performed in a designated, well-ventilated area or under a chemical fume hood.[1][4]
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that a properly functioning eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Put on PPE in the following order: inner gloves, gown, outer gloves, and eye/face protection. Respiratory protection should be donned last, if required.
3. Handling this compound:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
After handling, wash hands thoroughly with soap and water.[5]
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Remove outer gloves first, followed by the gown, eye/face protection, and finally the inner gloves.
-
Dispose of all single-use PPE in a designated hazardous waste container.
Emergency Procedures: First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan: Responsible Waste Management
Unused this compound and any materials contaminated with it are considered hazardous chemical waste and must be disposed of accordingly.[6]
-
Solid Waste: Collect all contaminated solid waste, including empty containers, used PPE, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Stock solutions of this compound should be collected in an approved container for chemical waste.[6]
-
Disposal: Arrange for disposal through an approved waste disposal plant. Do not dispose of this compound down the drain or in the general trash.[7]
References
- 1. echemi.com [echemi.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pharmastate.academy [pharmastate.academy]
- 4. fishersci.se [fishersci.se]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. SIDP - Antibiotic Disposal [sidp.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
